Product packaging for Chlorpheniramine-d6(Cat. No.:CAS No. 1185054-60-7)

Chlorpheniramine-d6

Número de catálogo: B1500133
Número CAS: 1185054-60-7
Peso molecular: 280.82 g/mol
Clave InChI: SOYKEARSMXGVTM-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Chlorpheniramine-d6 is a useful research compound. Its molecular formula is C16H19ClN2 and its molecular weight is 280.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19ClN2 B1500133 Chlorpheniramine-d6 CAS No. 1185054-60-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661870
Record name 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185054-60-7
Record name 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Chlorpheniramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification processes for Chlorpheniramine-d6, a deuterated isotopologue of the first-generation antihistamine, chlorpheniramine. The incorporation of deuterium atoms into the N,N-dimethyl moiety makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This guide outlines the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.

Synthesis of this compound

The synthesis of this compound follows a convergent chemical strategy, analogous to the established synthesis of chlorpheniramine. The key difference lies in the introduction of the deuterated N,N-dimethyl group via a deuterated alkylating agent. The overall synthesis can be broken down into two main stages: the formation of the chlorpheniramine core structure and the subsequent introduction of the deuterated moiety.

A widely utilized synthetic route for chlorpheniramine involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of a strong base like sodium amide to form 4-chlorophenyl(pyridin-2-yl)acetonitrile. This intermediate is then alkylated with a suitable dimethylaminoethyl halide.[1][2] For the synthesis of this compound, the alkylating agent is a deuterated version, namely N,N-bis(methyl-d3)-2-chloroethylamine or a related derivative.[3][4]

Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Deuteration and Final Product Formation 4-chlorophenylacetonitrile 4-chlorophenylacetonitrile Intermediate_1 4-chlorophenyl(pyridin-2-yl)acetonitrile 4-chlorophenylacetonitrile->Intermediate_1 Sodium Amide 2-chloropyridine 2-chloropyridine 2-chloropyridine->Intermediate_1 Chlorpheniramine-d6_base This compound (free base) Intermediate_1->Chlorpheniramine-d6_base Alkylation Deuterated_Alkylating_Agent N,N-bis(methyl-d3)-2-chloroethylamine Deuterated_Alkylating_Agent->Chlorpheniramine-d6_base Final_Product This compound Maleate Chlorpheniramine-d6_base->Final_Product Salt Formation Maleic_Acid Maleic_Acid Maleic_Acid->Final_Product

Caption: Synthesis pathway of this compound Maleate.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles for analogous reactions.

Step 1: Synthesis of 4-chlorophenyl(pyridin-2-yl)acetonitrile

  • To a stirred suspension of sodium amide in an anhydrous solvent such as toluene, add 4-chlorophenylacetonitrile at room temperature.

  • After the initial reaction subsides, add 2-chloropyridine dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-chlorophenyl(pyridin-2-yl)acetonitrile.

Step 2: Synthesis of this compound

  • To a solution of 4-chlorophenyl(pyridin-2-yl)acetonitrile in an anhydrous solvent, add a strong base such as sodium amide.

  • To this mixture, add a solution of N,N-bis(methyl-d3)-2-chloroethylamine hydrochloride.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude this compound free base.

Step 3: Formation of this compound Maleate Salt

  • Dissolve the crude this compound free base in a suitable solvent such as isopropanol.

  • Add a solution of maleic acid in the same solvent.

  • Stir the mixture, which may be followed by cooling, to induce crystallization of the maleate salt.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., methyl tert-butyl ether), and dry under vacuum to obtain this compound maleate.[3]

Parameter Value Reference
Starting Materials 4-chlorophenylacetonitrile, 2-chloropyridine, N,N-bis(methyl-d3)-2-chloroethylamine HCl, Maleic Acid[1][2][3]
Typical Solvents Toluene, Isopropanol, Methyl tert-butyl ether[3]
Bases Sodium Amide[2]
Reaction Conditions Varies; typically room temperature to reflux[2]
Typical Overall Yield Not explicitly reported for d6, but analogous non-deuterated synthesis can have yields around 60-70%
Isotopic Enrichment >98% (typical for commercially available deuterated reagents)
Chemical Purity >98% (achievable with proper purification)

Purification of this compound

Purification of the final product is crucial to ensure its suitability as an internal standard. The primary methods employed are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the final purity.

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound Maleate.

Caption: Purification and analysis workflow for this compound Maleate.

Experimental Protocols: Purification

Column Chromatography

  • Prepare a silica gel column using a suitable solvent system. A common eluent system for amines is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing.

  • Dissolve the crude this compound free base in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Recrystallization

  • Dissolve the this compound maleate salt in a minimal amount of a hot solvent, such as isopropanol.[3]

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Technique Parameters Typical Outcome
Column Chromatography Adsorbent: Silica GelEluent: Gradient of Methanol in Dichloromethane or Ethyl Acetate/Hexanes (with Triethylamine)Removal of polar and non-polar impurities.
Recrystallization Solvent System: Isopropanol/Methyl tert-butyl etherHigh purity crystalline solid.
Purity Analysis (HPLC) Column: C18 reverse-phaseMobile Phase: Acetonitrile/Phosphate BufferDetection: UV at ~220-265 nmPurity assessment (>98%).[5]

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to appropriate safety measures. The successful synthesis and purification of high-purity this compound will enable accurate and reliable quantitative studies in drug development and clinical research.

References

Chlorpheniramine-d6: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Chlorpheniramine-d6, a deuterated isotopologue of Chlorpheniramine. This information is critical for its application in pharmaceutical research and development, particularly its use as an internal standard in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

This compound is the deuterated form of Chlorpheniramine, a first-generation antihistamine. The deuterium labeling is typically on the N,N-dimethyl group. It is commonly available as the free base or as a maleate salt. The key chemical and physical properties are summarized below.

PropertyThis compoundThis compound Maleate Salt
Synonyms 2-[p-Chloro-α-(2-dimethyl-aminoethyl)benzyl]pyridine-d6, Chlorprophenpyridamine-d6(±)-Chlorpheniramine-d6, 3-(4-chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine maleate
CAS Number 1185054-60-7[1][2]1219806-45-7[3][4]
Molecular Formula C₁₆H₁₃D₆ClN₂[1]C₂₀H₁₇D₆ClN₂O₄[4]
Molecular Weight 280.83 g/mol [1][2]396.90 g/mol [3][4]
Appearance Yellow Oil[1]A solid[5]
Melting Point Not available125-127 °C[6]
Solubility Not availableSlightly soluble in Methanol and Water[5]
Purity Not available≥99% deuterated forms (d₁-d₆)[5]

Stability and Storage

The stability of a compound is paramount for its use as a reference standard and in pharmaceutical formulations. While specific stability studies on this compound are not extensively published, the stability profile of its non-deuterated counterpart, Chlorpheniramine Maleate, provides a strong indication of its behavior.

Key Stability Characteristics:

  • Light Sensitivity : Chlorpheniramine is sensitive to light, and exposure can accelerate its decomposition[7]. Therefore, it should be stored in light-resistant containers[7].

  • Thermal Stability : The compound is stable under standard ambient conditions (room temperature). However, studies on cough syrups containing Chlorpheniramine Maleate have shown increased degradation at elevated temperatures (45°C and 60°C)[8].

  • pH and Solution Stability : The maleate moiety of Chlorpheniramine Maleate has been shown to degrade in aqueous solutions over time, even at room temperature[9]. This degradation did not affect the chlorpheniramine portion of the molecule[9]. The degradation of the maleate can lead to the formation of adducts, for instance with other active ingredients like phenylephrine in a formulation[10][11].

  • Incompatibilities : The compound should be kept away from incompatible materials such as oxidizing agents[7]. Formulations containing other ingredients, such as ephedrine hydrochloride, have been shown to increase the degradation rate of Chlorpheniramine Maleate[8][12].

Recommended Storage Conditions:

To ensure its integrity, this compound should be stored in a tightly closed container in a dry and well-ventilated place[7]. Depending on the supplier and intended duration of storage, recommendations vary from room temperature to refrigeration (2-8°C) or freezing (-20°C) for long-term storage[1][7][13].

Hazardous Decomposition Products:

Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[7].

Experimental Protocols

The quantification of Chlorpheniramine and its deuterated standard is typically performed using chromatographic techniques. This compound is an ideal internal standard for quantification by GC- or LC-MS because it co-elutes with the non-deuterated analyte but is distinguishable by its mass[5][13][14].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of Chlorpheniramine in pharmaceutical formulations and biological samples[15]. A stability-indicating method is crucial to separate the active ingredient from any potential degradants.

Example HPLC Protocol for Chlorpheniramine and Maleate:

  • Objective : To simultaneously determine Chlorpheniramine and its maleate counter-ion and separate them from degradation products.

  • Column : Mixed-mode columns, such as Coresep 100, can be effective as they retain compounds through multiple mechanisms and can provide good peak shape for basic compounds like chlorpheniramine without ion-pairing reagents[16].

  • Mobile Phase : A common mobile phase consists of methanol or acetonitrile as the organic solvent, with a buffer (e.g., phosphate buffer) to control the pH[15]. The composition can be optimized to achieve the desired separation.

  • Detection : UV detection at a wavelength of 265 nm is suitable for Chlorpheniramine Maleate[8].

  • Internal Standard : For quantitative analysis of Chlorpheniramine, this compound is the preferred internal standard when using mass spectrometry detection. For UV detection, a structurally similar compound with a distinct retention time, such as m-hydroxybenzoic acid, can be used[9].

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.

  • Objective : To identify potential degradation pathways and degradation products of this compound under various stress conditions.

  • Methodology :

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions to a range of stress conditions as recommended by ICH guidelines (Q1A(R2)):

      • Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C.

      • Basic Hydrolysis : e.g., 0.1 M NaOH at 60°C.

      • Oxidative Degradation : e.g., 3% H₂O₂ at room temperature.

      • Thermal Degradation : Heat the solid drug substance and a solution at a high temperature (e.g., 80°C).

      • Photodegradation : Expose the solution to light under controlled conditions (e.g., Xenon lamp).

    • At specified time points, withdraw samples and neutralize them if necessary.

    • Analyze the stressed samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C) prep->thermal photo Photodegradation (e.g., Xenon Lamp) prep->photo control Control Sample (No Stress) prep->control sampling Sample at Time Points & Neutralize acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Analyze via Stability-Indicating LC-MS Method sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation identification Identify & Characterize Degradation Products evaluation->identification

Caption: Workflow for a Forced Degradation Study of this compound.

References

Decoding the Certificate of Analysis for Chlorpheniramine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the deuterated internal standard, Chlorpheniramine-d6. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, accuracy, and reliability of analytical results in research and drug development. This document will break down the key components of a this compound CoA, present the data in a clear and accessible format, and provide detailed methodologies for the analytical techniques used.

Understanding the Role of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a chemical reference standard like this compound, the CoA is a critical quality document that provides evidence of its identity, purity, and isotopic enrichment.[1][2] The quality and purity of reference standards are paramount for achieving scientifically valid results in analytical testing.[1][2]

This compound is a labeled form of Chlorpheniramine, an antihistamine, and is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The deuterium labels provide a distinct mass difference from the unlabeled analyte, allowing for accurate quantification.

Anatomy of a this compound Certificate of Analysis

A typical CoA for this compound is structured to provide a comprehensive overview of the material's quality. The following sections are generally included:

  • Product Information: This section contains basic identifiers for the material, including the product name, catalog number, batch or lot number, and CAS number.

  • Physical and Chemical Properties: This includes information such as the chemical formula, molecular weight, and appearance.

  • Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to characterize the material. Each test result is compared against a predefined specification.

  • Experimental Protocols: Detailed descriptions of the methods used to obtain the analytical data.

  • Quality Assurance Statement: A declaration from the quality assurance department that the batch meets the required standards.

Data Presentation: A Summary of Analytical Tests

The quantitative data from a representative this compound Certificate of Analysis is summarized in the tables below for easy reference and comparison.

Table 1: Product Information and Physical Properties

ParameterSpecificationResult
Product Name This compound MaleateThis compound Maleate
Catalog Number Varies by supplierCS-O-06482 (Example)[3]
Batch Number Unique identifierB-CPD6-12345
CAS Number 1219806-45-7[3]1219806-45-7
Chemical Formula C₁₆H₁₃D₆ClN₂ · C₄H₄O₄C₁₆H₁₃D₆ClN₂ · C₄H₄O₄
Molecular Weight 396.90 g/mol 396.90 g/mol
Appearance White to off-white solidWhite solid

Table 2: Purity and Identity Analysis

TestMethodSpecificationResult
Purity (HPLC) HPLC-UV≥ 98.0%99.8%
Identity (¹H NMR) ¹H NMRConforms to structureConforms
Identity (MS) ESI-MSConforms to structureConforms

Table 3: Isotopic Purity Analysis

TestMethodSpecificationResult
Isotopic Enrichment ESI-MS≥ 98 atom % D99.5 atom % D
Isotopic Distribution (d₆) ESI-MSReport results99.1%
Isotopic Distribution (d₅) ESI-MSReport results0.8%
Isotopic Distribution (d₀) ESI-MSReport results< 0.1%

Table 4: Residual Solvent Analysis

TestMethodSpecificationResult
Residual Solvents GC-HSMeets USP <467> limitsConforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are essential for understanding how the analytical data was generated and for replicating the analysis if necessary.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-performance liquid chromatography is a widely used technique for determining the purity of pharmaceutical compounds by separating them from any potential impurities.[6][7][8][9]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution of this compound Maleate is prepared in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, as well as to determine its isotopic composition.[10][11][12][13][14][15]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Orbitrap HRMS) with an electrospray ionization (ESI) source.[10][11][12][14]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan

  • Mass Range: m/z 100-500

  • Sample Infusion: The sample is dissolved in methanol at a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.

  • Identity Confirmation: The measured mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass of this compound.

  • Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks (d₀ to d₆) are measured. The isotopic enrichment is calculated by summing the contributions of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule. For deuterated compounds, it also confirms the positions of the deuterium labels. Quantitative NMR (qNMR) can be used for purity determination.[16][17][18][19][20]

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated methanol (CD₃OD)

  • Nucleus: ¹H (Proton)

  • Experiment: 1D proton NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

  • Data Analysis: The ¹H NMR spectrum is analyzed to ensure that the chemical shifts and coupling patterns are consistent with the known structure of Chlorpheniramine. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizing the Analytical Workflow and Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships involved in the analysis of this compound.

cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Final Approval Sample This compound Batch Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV (Purity) Prep->HPLC MS ESI-MS (Identity & Isotopic Enrichment) Prep->MS NMR ¹H NMR (Identity) Prep->NMR Data_Analysis Data Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation QA_Review Quality Assurance Review CoA_Generation->QA_Review cluster_tests Key Analytical Tests cluster_methods Analytical Methods Chlorpheniramine_d6 This compound Purity Chemical Purity Chlorpheniramine_d6->Purity Identity Chemical Identity Chlorpheniramine_d6->Identity Isotopic_Purity Isotopic Purity Chlorpheniramine_d6->Isotopic_Purity HPLC HPLC Purity->HPLC NMR NMR Identity->NMR MS Mass Spectrometry Identity->MS Isotopic_Purity->MS

References

A Technical Guide to the Mechanism and Application of Chlorpheniramine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of precision and accuracy is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification by correcting for analytical variability. This technical guide provides an in-depth examination of Chlorpheniramine-d6, a deuterated analog of the H1-antihistamine Chlorpheniramine, and its mechanism of action as an internal standard. We will explore the core principle of isotope dilution mass spectrometry, detail its application in a validated bioanalytical workflow, present quantitative performance data, and illustrate the key concepts with clear, structured diagrams.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the isotopically heavy analog (this compound) is added to a sample at the earliest stage of preparation.[1]

Mechanism of Action:

This compound is chemically and structurally identical to the native analyte, Chlorpheniramine, except that six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2][3] This subtle modification has profound analytical implications:

  • Physicochemical Equivalence: The deuterated standard exhibits nearly identical physicochemical properties to the analyte, including polarity, solubility, extraction efficiency, and chromatographic retention time.[1][4] This ensures that both compounds behave in the same manner throughout the entire analytical process, from extraction and cleanup to injection.[1]

  • Correction for Variability: Any loss of the analyte during sample preparation or fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer) will be mirrored by a proportional loss or fluctuation in the internal standard.[1][5]

  • Mass-Based Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference conferred by the deuterium atoms.

By measuring the ratio of the analyte's signal to the internal standard's signal, the analysis effectively normalizes for a wide range of potential errors.[1] This ratio remains constant even if absolute signal intensities vary, providing a highly accurate and precise measurement of the true analyte concentration.[1][4]

Pharmacological Context: Chlorpheniramine's Mechanism of Action

To fully appreciate its application, it is useful to understand the primary role of Chlorpheniramine. It is a first-generation antihistamine that functions as a potent inverse agonist of the histamine H1 receptor.[6] When histamine, released during an allergic response, binds to H1 receptors, it initiates a signaling cascade that leads to symptoms like increased vascular permeability and sensory nerve stimulation.[7] Chlorpheniramine competitively blocks histamine from binding to these H1 receptors, thereby inhibiting this cascade and alleviating allergic symptoms.[7]

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Histamine Histamine Histamine->H1R Binds CPM Chlorpheniramine CPM->H1R Blocks Ca2 Ca2+ Release (Allergic Response) IP3->Ca2

Figure 1: Chlorpheniramine's H1 Receptor Antagonist Pathway.

Experimental Application & Protocols

The use of this compound is central to validated bioanalytical methods for quantifying Chlorpheniramine in biological matrices like human plasma. Below is a detailed protocol synthesized from established LC-MS/MS methods.[8][9][10]

Detailed Experimental Protocol

Objective: To determine the concentration of Chlorpheniramine in human plasma using this compound as an internal standard via LC-MS/MS.

1. Preparation of Solutions:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Chlorpheniramine in methanol.
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Working Standard Solutions: Serially dilute the standard stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.05 ng/mL to 20 ng/mL.[8][9]
  • Working IS Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) for spiking.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
  • Add 20 µL of the working IS solution (this compound) to every tube except for blank matrix samples. Vortex for 10 seconds.
  • Add 100 µL of 0.1 M NaOH to alkalinize the sample. Vortex for 10 seconds.
  • Add 1.0 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20 v/v).[8][9]
  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: Phenomenex Gemini C8 (50 x 4.6 mm, 5 µm) or equivalent.[8]
  • Mobile Phase: Gradient elution using (A) 2.5 mM Ammonium Hydroxide in water and (B) Methanol.[8]
  • Flow Rate: 0.5 mL/min.
  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions:
  • Chlorpheniramine: Q1: 275.1 -> Q3: 230.1
  • This compound: Q1: 281.1 -> Q3: 236.1

start [label="Start: Plasma Sample\n(Calibrator, QC, or Unknown)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spike [label="Spike with known amount of\nthis compound (Internal Standard)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; prepare [label="Sample Preparation\n(e.g., Liquid-Liquid Extraction)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis\n(Separation & Detection)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; process [label="Data Processing", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Result: Analyte Concentration", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> spike; spike -> prepare; prepare -> analyze; analyze -> process [label="Measure Peak Area Ratio\n(Analyte / Internal Standard)"]; process -> end; }

Figure 2: Bioanalytical Workflow Using an Internal Standard.

Quantitative Data & Performance

A bioanalytical method using a deuterated internal standard must be validated according to regulatory guidelines (e.g., FDA). The tables below summarize typical performance data from validated methods for Chlorpheniramine quantification.[8][10][11]

Table 1: Calibration Curve and Sensitivity

Parameter Typical Value
Linearity Range 0.05 - 20.0 ng/mL
Correlation Coefficient (R²) > 0.999

| Lower Limit of Quantification (LLOQ)   | 0.025 - 0.05 ng/mL |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Batch Precision (%CV) Intra-Batch Accuracy (%) Inter-Batch Precision (%CV) Inter-Batch Accuracy (%)
LLOQ 0.05 < 7.0% 99.0 - 107.0% < 9.5% 99.5 - 104.0%
Low QC 0.15 < 5.0% 97.0 - 105.0% < 7.0% 98.0 - 103.0%
Mid QC 5.0 < 4.0% 98.0 - 102.0% < 5.0% 99.0 - 102.0%
High QC 15.0 < 3.0% 99.0 - 101.0% < 4.0% 99.0 - 101.5%

Data synthesized from representative bioanalytical studies.[8][10]

The use of a deuterated internal standard like this compound significantly enhances data quality, demonstrating excellent precision and accuracy across the calibration range.[1][4]

G cluster_process Analytical Process start_state Initial State: Analyte (A) = 100 units IS (d6) = 100 units Ratio (A/d6) = 1.0 loss_state During Extraction: 50% Loss Occurs Analyte (A) = 50 units IS (d6) = 50 units Ratio (A/d6) = 1.0 start_state->loss_state Sample Loss final_state Final Measurement: Analyte Signal = 50k counts IS Signal = 50k counts Ratio (A/d6) = 1.0 loss_state->final_state Instrument Detection conclusion Conclusion: The measured ratio remains constant, allowing for accurate back-calculation of the original analyte concentration. final_state->conclusion

Figure 3: Principle of Constant Ratio in Isotope Dilution.

Conclusion

This compound serves as an exemplary internal standard for the robust, accurate, and precise quantification of Chlorpheniramine in complex biological matrices. Its mechanism of action is based on the well-established principle of isotope dilution, where its near-identical physicochemical properties to the native analyte allow it to perfectly mirror and correct for analytical variability.[1] The implementation of this compound in validated LC-MS/MS workflows, as demonstrated by the detailed protocol and performance data, is indispensable for high-quality bioanalysis in clinical toxicology, pharmaceutical research, and pharmacokinetic studies.[12]

References

Solubility Profile of Chlorpheniramine-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chlorpheniramine-d6 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily presents solubility data for the non-deuterated form, Chlorpheniramine Maleate, as a close surrogate. The underlying principles of solubility and the experimental methodologies for its determination are also detailed to provide a thorough understanding for research and drug development applications.

Introduction to this compound

This compound is a deuterium-labeled version of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions.[1][2] The deuterium labeling makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[2] Understanding its solubility in organic solvents is crucial for various stages of drug development, including formulation, purification, and analytical method development.

Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative information and quantitative data for the non-deuterated Chlorpheniramine Maleate provide valuable insights. It is important to note that while isotopic labeling is not expected to drastically alter solubility, minor differences may exist.

Qualitative Solubility of this compound

Limited data indicates that this compound maleate is slightly soluble in methanol and water.[2]

Quantitative Solubility of Chlorpheniramine Maleate

The following table summarizes the quantitative solubility of Chlorpheniramine Maleate in various organic solvents. This data is presented as a reliable estimate for the solubility behavior of this compound.

SolventSolubility (mg/mL)Temperature (°C)Reference
Ethanol33025[3]
Chloroform24025[3]
Methanol13025[3]
Ethanol100Not Specified[4]
Dimethylformamide (DMF)~15Not Specified[5]
Dimethyl Sulfoxide (DMSO)~10Not Specified[5]
Ethanol~5Not Specified[5]

Note: The significant variation in reported ethanol solubility may be due to different experimental conditions or the form of the solute (e.g., free base vs. maleate salt).

Further studies have measured the mole fraction solubility of Chlorpheniramine Maleate in several solvents at various temperatures. The data indicates that solubility increases with temperature and follows the general order: alcohol solvents > ester solvents > benzene.[6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Principle

An excess amount of the solid compound (solute) is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Detailed Methodology
  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility.

    • Add the weighed compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration:

    • Place the container in a shaker or agitator within a temperature-controlled environment.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the solid phase. This can be achieved through centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the organic solvent.

  • Quantification:

    • Dilute the collected aliquot with a suitable solvent to a concentration within the working range of the analytical method.

    • Analyze the diluted sample to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate method for quantification.[9]

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 Combine equil Agitate at constant temperature (24-72h) prep2->equil sep1 Cease agitation and settle equil->sep1 sep2 Withdraw supernatant (centrifuge/filter) sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze via HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Shake-Flask Method Workflow

Conclusion

While direct and extensive quantitative solubility data for this compound in organic solvents remains limited, the information available for its non-deuterated counterpart, Chlorpheniramine Maleate, serves as a valuable proxy for researchers and formulation scientists. The established shake-flask method provides a robust framework for experimentally determining the solubility of this compound in any solvent of interest, which is essential for advancing its application in pharmaceutical research and development.

References

An In-Depth Technical Guide to Potential Impurities in the Synthesis of Chlorpheniramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Chlorpheniramine-d6, a deuterated analogue of the first-generation antihistamine, Chlorpheniramine. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the probable synthetic pathways, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis.

Introduction to this compound

Chlorpheniramine is a widely used antihistamine for the relief of symptoms associated with allergies and the common cold. The deuterated version, this compound, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. The deuterium atoms are typically located on the two N-methyl groups, resulting in the chemical name: 3-(4-chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine. The presence of impurities, both chemical and isotopic, can interfere with these sensitive analytical methods and compromise the integrity of study results.

Synthesis of this compound

A plausible and common synthetic route to this compound involves a two-step process: first, the synthesis of the primary amine precursor, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by the introduction of the two deuterated methyl groups.

Synthesis of the Precursor: 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

A common method for the synthesis of this precursor is outlined below:

Chlorpheniramine_Precursor_Synthesis 4-chlorobenzonitrile 4-Chlorobenzonitrile Intermediate_1 Intermediate Ketimine 4-chlorobenzonitrile->Intermediate_1 1. 2-picolyllithium 2-Picolyllithium (from 2-picoline and n-BuLi) 2-picolyllithium->Intermediate_1 Intermediate_2 2-(4-chlorobenzoyl)pyridine Intermediate_1->Intermediate_2 2. H₂O H2O H₂O (Hydrolysis) Intermediate_3 4-(4-chlorophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile Intermediate_2->Intermediate_3 3. Acrylonitrile Acrylonitrile Acrylonitrile (Michael Addition) Precursor 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine Intermediate_3->Precursor 4. H₂ / Raney Ni H2_RaneyNi H₂ / Raney Ni (Reduction)

Figure 1: Synthetic pathway to the precursor amine.
Deuterated Methylation of the Precursor Amine

The introduction of the two deuterated methyl groups onto the primary amine precursor is a critical step. The most probable method for this transformation is the Eschweiler-Clarke reaction using deuterated reagents.

Chlorpheniramine_d6_Synthesis Precursor 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine Chlorpheniramine_d6 This compound Precursor->Chlorpheniramine_d6 Reagents D₂CO (Deuterated Formaldehyde) DCOOD (Deuterated Formic Acid) Reagents->Chlorpheniramine_d6 Eschweiler-Clarke Reaction

Figure 2: Final methylation step to yield this compound.

Potential Impurities in this compound Synthesis

Impurities can be broadly categorized as process-related (arising from the synthetic route) and degradation products. For deuterated compounds, isotopic impurities are also a significant consideration.

Process-Related Impurities

These impurities can originate from starting materials, intermediates, or side reactions during the synthesis.

Impurity_Formation cluster_precursor Precursor Synthesis cluster_methylation Methylation Step Start_Precursor Starting Materials (e.g., 4-chlorobenzonitrile) Incomplete_Reaction_Precursor Incomplete Reaction Start_Precursor->Incomplete_Reaction_Precursor Side_Reaction_Precursor Side Reactions Start_Precursor->Side_Reaction_Precursor Precursor_Impurity Precursor-related Impurities Incomplete_Reaction_Precursor->Precursor_Impurity Side_Reaction_Precursor->Precursor_Impurity Final_Product This compound (with impurities) Precursor_Impurity->Final_Product Precursor Precursor Amine Incomplete_Methylation Incomplete Methylation Precursor->Incomplete_Methylation Side_Reaction_Methylation Side Reactions Precursor->Side_Reaction_Methylation Methylation_Impurity Methylation-related Impurities Incomplete_Methylation->Methylation_Impurity Side_Reaction_Methylation->Methylation_Impurity Methylation_Impurity->Final_Product

Figure 3: Logical flow of impurity introduction.

Table 1: Potential Process-Related Impurities

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
Desmethylchlorpheniramine-d3 C₁₅H₁₄D₃ClN₂263.78Incomplete methylation of the precursor amine.
Chlorpheniramine C₁₆H₁₉ClN₂274.79Presence of non-deuterated formaldehyde or formic acid.
Pheniramine-d6 C₁₆H₁₄D₆N₂246.38Absence of the chloro-substituent on the phenyl ring of the starting material.
Unreacted Precursor C₁₄H₁₅ClN₂246.74Incomplete reaction during the methylation step.
N-Formyl-Chlorpheniramine-d3 C₁₆H₁₄D₃ClN₂O291.79Side reaction during the Eschweiler-Clarke reaction.
Isotopic Impurities

The isotopic purity of this compound is paramount for its intended use. Incomplete deuteration of the reagents or isotopic exchange can lead to the presence of species with fewer than six deuterium atoms.

Table 2: Potential Isotopic Impurities

Isotopic ImpurityDescription
Chlorpheniramine-d5 Contains one hydrogen and five deuterium atoms on the methyl groups.
Chlorpheniramine-d4 Contains two hydrogens and four deuterium atoms on the methyl groups.
Chlorpheniramine-d3 Contains three hydrogens and three deuterium atoms on the methyl groups.
Chlorpheniramine-d2 Contains four hydrogens and two deuterium atoms on the methyl groups.
Chlorpheniramine-d1 Contains five hydrogens and one deuterium atom on the methyl groups.
Degradation Products

Forced degradation studies on Chlorpheniramine have identified several potential degradation products that could also be present in this compound samples, particularly if exposed to harsh conditions during synthesis or storage.

Table 3: Potential Degradation Impurities

Impurity NameStructureMolecular Weight ( g/mol )Formation Condition
Chlorpheniramine N-Oxide-d6 C₁₆H₁₃D₆ClN₂O296.83Oxidative degradation.
4-Chlorobenzoic acid C₇H₅ClO₂156.57Hydrolytic degradation.
2-Pyridinecarboxylic acid C₆H₅NO₂123.11Oxidative cleavage.

Experimental Protocols

Proposed Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

  • 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine (1.0 eq)

  • Deuterated formaldehyde (D₂CO, 20% solution in D₂O, 2.5 eq)

  • Deuterated formic acid (DCOOD, 98%, 2.5 eq)

  • Sodium hydroxide solution (2 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable reaction vessel, add deuterated formic acid followed by the dropwise addition of deuterated formaldehyde solution.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and basify with 2 M sodium hydroxide solution until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Analytical Method for Impurity Profiling by HPLC-MS/MS

This method is designed for the separation and quantification of this compound and its potential impurities.

Analytical_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC HPLC Separation (C18 column, gradient elution) Sample_Prep->HPLC MSMS MS/MS Detection (ESI+, MRM mode) HPLC->MSMS Data_Analysis Data Analysis (Quantification and Identification) MSMS->Data_Analysis

Figure 4: Experimental workflow for impurity analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each potential impurity.

Table 4: Exemplary MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 281.2210.1
Desmethylchlorpheniramine-d3 267.2210.1
Chlorpheniramine 275.1203.1
Pheniramine-d6 247.2176.1
Chlorpheniramine N-Oxide-d6 297.2210.1

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 100 µg/mL.

  • Further dilute as necessary to fall within the linear range of the instrument.

Conclusion

The synthesis of this compound requires careful control of the reaction conditions to minimize the formation of both chemical and isotopic impurities. A thorough understanding of the synthetic pathway and potential side reactions is essential for developing a robust manufacturing process. The implementation of a highly sensitive and specific analytical method, such as the HPLC-MS/MS protocol detailed in this guide, is critical for the accurate quantification of impurities and ensuring the high quality of the final product. This guide serves as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of deuterated pharmaceutical standards.

Chlorpheniramine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, mechanism of action, and analytical applications of the deuterated internal standard, Chlorpheniramine-d6.

This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound, a deuterated analog of the first-generation antihistamine, Chlorpheniramine. This document outlines its chemical properties, the established mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its application as an internal standard in bioanalytical methods.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Chlorpheniramine, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous or administered Chlorpheniramine in mass spectrometry-based assays. It is primarily used as an internal standard in quantitative bioanalysis to ensure the accuracy and precision of the analytical method.

Below is a summary of the key chemical identifiers for this compound and its commonly available maleate salt.

PropertyThis compound (Free Base)This compound Maleate Salt
CAS Number 1185054-60-7[1]1219806-45-7[2][3][4]
Molecular Formula C₁₆H₁₃D₆ClN₂[1]C₂₀H₁₇D₆ClN₂O₄[2]
Molecular Weight 280.83 g/mol [1]396.90 g/mol [2][3][4]

Mechanism of Action: Histamine H1 Receptor Antagonism

Chlorpheniramine, the non-deuterated parent compound, functions as a potent antagonist of the histamine H1 receptor.[2] Histamine, a key mediator in allergic reactions, exerts its effects by binding to these receptors on various cells. Chlorpheniramine competitively and reversibly binds to H1 receptors, thereby blocking the actions of histamine.[5] This antagonism prevents the downstream signaling cascade that leads to the characteristic symptoms of an allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[6]

The signaling pathway initiated by histamine binding to the H1 receptor is complex and can involve multiple downstream effectors. One identified pathway involves the activation of Protein Kinase C delta (PKCδ), Heat shock protein 90 (Hsp90), and Extracellular signal-regulated kinase (ERK), which ultimately leads to the upregulation of H1 receptor mRNA.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to PKCdelta PKCδ H1R->PKCdelta Activates Hsp90 Hsp90 PKCdelta->Hsp90 Activates ERK ERK Hsp90->ERK Activates H1R_mRNA H1R mRNA Upregulation ERK->H1R_mRNA Leads to Chlorpheniramine Chlorpheniramine (Antagonist) Chlorpheniramine->H1R Blocks

Histamine H1 Receptor Signaling Pathway

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the quantification of Chlorpheniramine in biological matrices, such as plasma or urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and reliable results.

Experimental Protocol: Quantification of Chlorpheniramine in Human Plasma by LC-MS/MS

The following is a representative protocol for the determination of Chlorpheniramine in human plasma. This method would typically employ this compound as the internal standard.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of Chlorpheniramine and this compound in a suitable solvent (e.g., methanol).

  • Serially dilute the Chlorpheniramine stock solution with blank human plasma to prepare calibration standards at various concentrations (e.g., 0.05 to 10 ng/mL).[8]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.

  • Add an extraction solvent, such as a mixture of diethyl ether and dichloromethane (80:20, v/v).[8]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Chlorpheniramine and this compound. This provides high selectivity and sensitivity.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Chlorpheniramine to this compound against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of Chlorpheniramine in the unknown samples based on their measured peak area ratios.

G Bioanalytical Workflow for Chlorpheniramine Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection (MRM) LC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of Chlorpheniramine Calibration_Curve->Quantification

Bioanalytical Workflow for Chlorpheniramine Quantification

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the high level of accuracy and precision required for regulatory submissions and clinical studies. A thorough understanding of the properties of this compound and the mechanism of action of its parent compound is crucial for the development and validation of robust analytical methods.

References

A Technical Guide to Sourcing and Utilizing High-Purity Chlorpheniramine-d6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for sourcing, evaluating, and implementing high-purity Chlorpheniramine-d6 in a research and development setting. This compound is the deuterated analog of Chlorpheniramine, a first-generation antihistamine. Its primary application in modern analytical science is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Chlorpheniramine in biological matrices by mass spectrometry.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.

Identifying and Evaluating Commercial Suppliers

The procurement of high-purity this compound is a critical first step for any quantitative bioanalytical study. The quality of the internal standard directly impacts the accuracy, precision, and reliability of the experimental results. Several reputable manufacturers and suppliers specialize in the synthesis of stable isotope-labeled compounds and pharmaceutical reference standards.

When evaluating potential suppliers, researchers should prioritize those who provide comprehensive documentation and transparent quality metrics. Key considerations include:

  • Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should provide quantitative data on the material's identity, purity, and isotopic enrichment.

  • Synthesis and Characterization Data: Reputable suppliers will often provide information on the synthetic route and the analytical techniques used for characterization, such as NMR, Mass Spectrometry (MS), and HPLC.[3]

  • Regulatory Compliance: For applications in regulated environments (e.g., GLP/GMP), suppliers should demonstrate adherence to relevant quality management systems.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and method development.

A logical workflow for selecting a suitable supplier is visualized below.

Supplier_Selection_Workflow cluster_0 Supplier Evaluation Process A Define Analytical Requirements (Purity, Quantity, Form) B Identify Potential Suppliers (e.g., Cerilliant, LGC) A->B Search C Request & Review Documentation (CoA, SDS, Pricing) B->C Inquiry D Evaluate Critical Quality Attributes (CQA) C->D Analysis E Assess Supplier (Lead Time, Cost, Technical Support) D->E Decision Criteria F Select & Procure Material E->F Final Choice

Figure 1. A structured workflow for the selection and procurement of a high-purity analytical standard.

Critical Quality Attributes: Data Presentation

The Certificate of Analysis is the primary document for assessing the quality of this compound. Researchers should carefully examine several key quantitative parameters. The table below summarizes these critical attributes and provides typical specifications offered by commercial suppliers.

ParameterTypical SpecificationMethod of AnalysisImportance for Researchers
Chemical Purity ≥98%HPLC, UPLCEnsures that the response in the detector is from the compound of interest, minimizing interference from impurities.
Isotopic Purity / Enrichment ≥98% atom % DMass Spectrometry (MS)High isotopic enrichment is crucial to prevent "crosstalk" where the unlabeled analyte contributes to the internal standard's signal.[4][5]
Identity Confirmation Conforms to structure¹H-NMR, MSVerifies the correct chemical structure and the position of the deuterium labels.
Concentration (for solutions) e.g., 100 µg/mL (±5%)Gravimetric preparation, verified by LC-MS/MS or qNMRAccurate concentration is essential for preparing precise calibration curves and quality control samples.[2]
Form Neat solid (e.g., Maleate Salt) or Solution (e.g., in Methanol)-The choice depends on the specific needs of the laboratory workflow and storage conditions.

Data compiled from publicly available specifications from major reference standard suppliers.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Chlorpheniramine in biological samples like plasma or serum.[2] The following protocol outlines a typical workflow for a plasma sample analysis using protein precipitation for extraction.

Objective: To determine the concentration of Chlorpheniramine in human plasma samples.

Materials:

  • Human plasma (blank, calibration standards, QCs, and unknown samples)

  • This compound Internal Standard (IS) working solution (e.g., 50 ng/mL in Methanol)

  • Chlorpheniramine certified reference material for calibrators and QCs

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Methanol

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • UHPLC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 20 µL of the this compound IS working solution to each tube and vortex briefly. This ensures a consistent amount of IS is present in every sample. c. Add 300 µL of ice-cold precipitation solvent (ACN with 0.1% formic acid). d. Vortex vigorously for 1 minute to precipitate plasma proteins. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Extraction: a. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 90:10 v/v).

  • LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the reconstituted sample onto a C18 analytical column. Use a gradient elution from 10% to 95% Mobile Phase B over several minutes to separate Chlorpheniramine from matrix components.[6] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

    • Example Chlorpheniramine transition: Q1: 275.1 m/z → Q3: 230.1 m/z
    • Example this compound transition: Q1: 281.1 m/z → Q3: 236.1 m/z

  • Data Analysis: a. Integrate the peak areas for both the Chlorpheniramine and this compound MRM transitions. b. Calculate the peak area ratio (Analyte Area / IS Area) for each sample. c. Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. d. Determine the concentration of Chlorpheniramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical method is illustrated in the diagram below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Aliquot Plasma (100 µL) P2 Spike Internal Standard (this compound) P1->P2 P3 Add Precipitation Solvent (ACN) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer & Evaporate Supernatant P4->P5 P6 Reconstitute Extract P5->P6 A1 Inject on UHPLC System P6->A1 A2 Chromatographic Separation (C18) A1->A2 A3 MS/MS Detection (ESI+, MRM) A2->A3 D1 Calculate Peak Area Ratio (Analyte / IS) A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknown Samples D2->D3

Figure 2. Bioanalytical workflow using this compound as an internal standard for LC-MS/MS quantification.

References

Methodological & Application

Application Note: High-Throughput Analysis of Chlorpheniramine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorpheniramine in human plasma. The use of a stable isotope-labeled internal standard, Chlorpheniramine-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and clinical research. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and low limits of quantification.

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalytical applications due to its high sensitivity, specificity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays. This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the determination of chlorpheniramine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Chlorpheniramine maleate reference standard

  • This compound maleate internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (with anticoagulant)

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds to mix.

  • Add 50 µL of 0.1 M NaOH to alkalize the plasma.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC System A standard high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation (a typical starting point is 95% A, ramping to 95% B over a few minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 500°C
Ion Spray Voltage 4500 V
Gas 1 (Nebulizer) Optimized for the instrument (e.g., 50 psi)
Gas 2 (Turbo) Optimized for the instrument (e.g., 60 psi)
Curtain Gas Optimized for the instrument (e.g., 30 psi)
Collision Gas Argon

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Chlorpheniramine275.1230.11502580
This compound281.1236.11502580

Note: Collision energy and declustering potential may require optimization for your specific instrument.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Selectivity and Specificity: The method should be free from interference from endogenous plasma components.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of chlorpheniramine in plasma should be assessed under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Table 2: Representative Method Validation Data

ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 12%
Intra-day Accuracy (%RE) Within ± 8%
Inter-day Accuracy (%RE) Within ± 10%
Extraction Recovery > 85%

Note: The data presented in Table 2 is representative and should be established for each specific laboratory and application.

Signaling Pathway

Chlorpheniramine is a histamine H1 receptor antagonist. It competitively inhibits the binding of histamine to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Allergic_Response PKC->Allergic_Response

Figure 1. Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Chlorpheniramine.

Experimental Workflow

The overall workflow for the quantitative analysis of chlorpheniramine in human plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Chlorpheniramine Calibration->Quantification

Figure 2. Experimental Workflow for the LC-MS/MS Analysis of Chlorpheniramine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of chlorpheniramine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput analysis in a variety of research and clinical settings.

Application Note: The Use of Chlorpheniramine-d6 in Pharmacokinetic Studies of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine widely used to treat symptoms of allergic conditions such as rhinitis and urticaria.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of chlorpheniramine are often challenged by the low concentrations of the drug in biological matrices and the potential for analytical variability. The use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high sensitivity, selectivity, and accuracy.[2] This application note provides a detailed protocol for the quantification of chlorpheniramine in human plasma using this compound as an internal standard for pharmacokinetic studies.

Chlorpheniramine works by blocking the action of histamine at the H1 receptor.[1] It is readily absorbed from the gastrointestinal tract and is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its monodesmethyl and didesmethyl metabolites.[3] The elimination half-life of chlorpheniramine in adults is approximately 20 to 28 hours.[4][5]

The Role of this compound as an Internal Standard

This compound is a deuterated analog of chlorpheniramine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of chlorpheniramine for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to chlorpheniramine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps.[2]

  • Co-elution: It co-elutes with the unlabeled chlorpheniramine under typical reversed-phase HPLC conditions, which is critical for accurate correction of matrix effects.

  • Mass Differentiation: The mass difference between chlorpheniramine and this compound allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte.

Experimental Protocols

This section outlines a typical experimental protocol for a pharmacokinetic study of chlorpheniramine using this compound as an internal standard.

Study Design

A typical pharmacokinetic study would involve the administration of a single oral dose of chlorpheniramine to healthy volunteers. Blood samples would be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose. Plasma is then separated and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Chlorpheniramine in Human Plasma

This method is designed for the sensitive and selective quantification of chlorpheniramine in human plasma.

1. Materials and Reagents

  • Chlorpheniramine maleate (Reference Standard)

  • This compound maleate (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Stock and Working Solutions Preparation

  • Chlorpheniramine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorpheniramine maleate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound maleate in methanol.

  • Working Solutions: Prepare serial dilutions of the chlorpheniramine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting chlorpheniramine from plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterCondition
LC System
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
ChlorpheniraminePrecursor Ion (m/z): 275.1 -> Product Ion (m/z): 230.1
This compoundPrecursor Ion (m/z): 281.1 -> Product Ion (m/z): 236.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Results
Linearity Correlation coefficient (r²) ≥ 0.99A linear range of 0.1 to 50 ng/mL with r² > 0.995 is typically achievable.
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)Intra- and inter-day precision are generally < 10%.[6]
Accuracy Mean accuracy within 85-115% (80-120% at LLOQ)Intra- and inter-day accuracy are typically within ±10% of the nominal concentration.[6]
Recovery Consistent and reproducibleExtraction recovery is generally > 80%.
Matrix Effect Consistent and minimalThe use of a deuterated internal standard effectively minimizes matrix effects.
Stability Stable under various storage and handling conditionsChlorpheniramine is generally stable in plasma at -20°C and after freeze-thaw cycles.

Data Presentation

The pharmacokinetic parameters of chlorpheniramine are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Healthy Adults Following Oral Administration

Pharmacokinetic ParameterMean Value (Range or ± SD)Reference
Tmax (h) 2.8 (2-4)[4][5]
Cmax (ng/mL) 5.9 (per 4 mg dose)
AUC₀-∞ (ng·h/mL) 279 (per 4 mg dose)
t½ (h) 28 (19-43)[4][5]
CL/F (L/h) 14.3
Vd/F (L) 572
Bioavailability (%) 25-50[3]

Note: Values may vary depending on the study population, dosage form, and analytical method used.

Visualizations

Experimental Workflow

experimental_workflow cluster_study Pharmacokinetic Study cluster_analysis Bioanalysis cluster_data Data Processing dosing Oral Administration of Chlorpheniramine sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep add_is Addition of This compound (IS) plasma_sep->add_is extraction Protein Precipitation add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Chlorpheniramine analysis->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of chlorpheniramine.

Role of Internal Standard in Quantitative Analysis

Caption: Role of the internal standard in correcting for analytical variability.

Chlorpheniramine Signaling Pathway

signaling_pathway Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds and Activates Gq Gq Protein H1R->Gq Activates Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased capillary permeability) Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Chlorpheniramine.

Conclusion

The use of this compound as an internal standard provides a robust, reliable, and accurate method for the quantification of chlorpheniramine in plasma for pharmacokinetic studies. The detailed protocol and methodologies presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. The high sensitivity and specificity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data that is essential for the evaluation of the pharmacokinetic properties of chlorpheniramine.

References

Development of a Bioanalytical Method for the Quantification of Chlorpheniramine in Human Plasma Using Chlorpheniramine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic reactions, hay fever, and the common cold.[1][2][3] Accurate quantification of chlorpheniramine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document outlines a robust and sensitive bioanalytical method for the determination of chlorpheniramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chlorpheniramine-d6 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the preferred approach in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.[4][5][6]

Experimental

Materials and Reagents
  • Chlorpheniramine maleate (Reference Standard)

  • This compound (Internal Standard)[7]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Diethyl ether

  • Dichloromethane

Instrumentation
  • A validated HPLC system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

The following table summarizes the liquid chromatography conditions for the separation of chlorpheniramine and its deuterated internal standard.

ParameterCondition
Column Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm) or equivalent[8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 35% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 35% B and equilibrate for 1 minute
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 5.0 minutes[8]
Mass Spectrometric Conditions

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM). The optimized MRM transitions are listed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Chlorpheniramine275.1230.1
This compound281.1236.1

Note: The specific voltages and gas flows should be optimized for the instrument in use.

Protocols

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of chlorpheniramine maleate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the chlorpheniramine stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the chlorpheniramine working standard solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 50 µL of 0.1 M NaOH to basify the sample and vortex.

  • Add 600 µL of extraction solvent (diethyl ether:dichloromethane, 80:20 v/v) and vortex for 5 minutes.[8]

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of mobile phase (35% B) and inject into the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[4][9] The following tables summarize the performance characteristics of the method.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.05 to 10 ng/mL in human plasma.[8][10]

ParameterResult
Calibration Range 0.05 - 10 ng/mL[8]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[8]
Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated at four QC levels.

QC LevelConcentration (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ0.05< 7.099.0 - 107.0< 9.099.5 - 103.5
Low0.15< 5.098.0 - 105.0< 7.099.0 - 102.0
Medium1.0< 4.099.5 - 103.0< 5.0100.0 - 103.0
High8.0< 3.0100.0 - 104.0< 4.0101.0 - 104.0

Data synthesized from typical performance characteristics reported in similar bioanalytical methods.[8][10]

Recovery

The extraction recovery of chlorpheniramine and this compound was consistent across the QC levels.

AnalyteLow QC (%)Medium QC (%)High QC (%)
Chlorpheniramine85.287.586.1
This compound84.986.385.5

Visualizations

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add IS (this compound) Plasma->Add_IS Basify Basify (NaOH) Add_IS->Basify LLE Liquid-Liquid Extraction (diethyl ether:dichloromethane) Basify->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation (C8 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Workflow for the bioanalytical method of Chlorpheniramine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of chlorpheniramine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The detailed protocol and validation data demonstrate the robustness of the method for its intended purpose.

References

Application Note: High-Throughput Quantification of Chlorpheniramine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of chlorpheniramine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, chlorpheniramine-d6, to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, providing excellent recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Chlorpheniramine is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. Accurate and reliable quantification of chlorpheniramine in human plasma is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of chlorpheniramine in human plasma, utilizing this compound as the internal standard for precise quantification.[1][2][3][4] The method described herein is sensitive, specific, and has been developed to meet the rigorous demands of bioanalytical testing.

Experimental

Materials and Reagents
  • Chlorpheniramine maleate reference standard

  • This compound maleate internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium hydroxide

  • Diethyl ether

  • Dichloromethane

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Evaporator system

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of chlorpheniramine and the internal standard from human plasma.[5][6]

  • Allow plasma samples to thaw at room temperature.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v).[5][6]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Chlorpheniramine: m/z 275.1 → 230.1

    • This compound: m/z 281.1 → 236.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Results and Discussion

The developed method demonstrated excellent performance for the quantification of chlorpheniramine in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below. The precision (%CV) was within 15% (20% for LLOQ) and the accuracy (%Bias) was within ±15% (±20% for LLOQ), which is in accordance with regulatory guidelines.[6]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.18.55.211.27.8
Low0.36.23.18.94.5
Medium154.8-1.56.5-0.8
High403.5-2.35.1-1.9
Recovery and Matrix Effect

The extraction recovery of chlorpheniramine was determined to be consistently above 85% across all QC levels. The use of a deuterated internal standard effectively compensated for any potential matrix effects, with the matrix factor being close to 1.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantification of chlorpheniramine.

Bioanalytical Method Validation

The validation of this bioanalytical method was performed in accordance with the principles of regulatory guidelines. The key parameters assessed are outlined in the diagram below.

validation_parameters cluster_parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of chlorpheniramine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient sample preparation procedure makes this method well-suited for routine analysis in a bioanalytical laboratory.

References

Application Notes: Quantitative Analysis of Chlorpheniramine in Biological Matrices using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. Accurate and sensitive quantification of chlorpheniramine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as chlorpheniramine-d6, is the gold standard for quantitative GC-MS analysis as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.

This application note describes a robust and validated GC-MS method for the determination of chlorpheniramine in biological matrices, employing this compound as the internal standard. The method utilizes selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Principle

The method involves the extraction of chlorpheniramine and the internal standard (this compound) from the biological matrix, followed by analysis using a GC-MS system. The compounds are separated on a gas chromatography column and subsequently ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring specific fragment ions for both chlorpheniramine and its deuterated internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of chlorpheniramine in the sample. A key advantage of using a deuterated internal standard is that it co-elutes with the analyte, experiencing similar ionization and fragmentation, which corrects for matrix effects and procedural losses.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated GC-MS method for chlorpheniramine analysis using this compound as an internal standard.

ParameterValue
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 92% - 108%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%

Experimental Protocols

Materials and Reagents
  • Chlorpheniramine maleate reference standard

  • This compound maleate internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Biological matrix (e.g., plasma, urine, serum)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Standard Solutions

  • Chlorpheniramine Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorpheniramine maleate and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound maleate and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the chlorpheniramine stock solution with methanol to obtain concentrations ranging from 5 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

2.2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Spike blank biological matrix with the appropriate amount of chlorpheniramine working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, and 200 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (or calibration standard/QC sample), add 50 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 100 µL of 1 M NaOH to alkalize the sample.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 25°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Chlorpheniramine203233
This compound207237
Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for chlorpheniramine (m/z 203) and this compound (m/z 207).

  • Calculate the peak area ratio of chlorpheniramine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of chlorpheniramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The method should be validated according to established guidelines (e.g., FDA, ICH) for the following parameters:

  • Selectivity: Analyze blank matrix samples to ensure no interference at the retention times of chlorpheniramine and the internal standard.

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentrations. The %RSD should be within ±15% (±20% for the LLOQ).

  • Recovery: Evaluate the extraction efficiency of the method by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of chlorpheniramine in the biological matrix under various storage and handling conditions.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Alkalize Alkalize (1 M NaOH) Add_IS->Alkalize Extract Liquid-Liquid Extraction (Ethyl Acetate) Alkalize->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute (Ethyl Acetate) Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Calibrate Construct Calibration Curve Calculate->Calibrate Quantify Quantify Chlorpheniramine Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis of Chlorpheniramine.

Signaling_Pathway cluster_quantification Quantitative Relationship Analyte Chlorpheniramine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Measured Response IS This compound (Internal Standard) IS->Ratio Measured Response Concentration Analyte Concentration Ratio->Concentration Proportional To

Caption: Logical relationship for quantification using an internal standard.

Application of Chlorpheniramine-d6 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine is a first-generation antihistamine commonly found in over-the-counter cold and allergy medications. In forensic toxicology, the accurate quantification of chlorpheniramine in biological specimens is crucial for determining its role in impairment, overdose, or cause of death. Chlorpheniramine-d6, a deuterated analog of chlorpheniramine, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and instrument response.[2] This application note provides a detailed protocol for the quantification of chlorpheniramine in biological matrices using this compound as an internal standard, a technique applicable in clinical toxicology and forensic investigations.[1][3][4]

Principle

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] This method, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the deuterated standard to the unknown sample at the beginning of the analytical process. The analyte and the internal standard are co-extracted and analyzed simultaneously. Because this compound has a higher mass than chlorpheniramine due to the replacement of six hydrogen atoms with deuterium, it can be distinguished by the mass spectrometer. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, providing highly accurate and precise results.[2]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of chlorpheniramine in biological samples. These values are representative of methods employing mass spectrometry and an internal standard like this compound.

ParameterBiological MatrixMethodTypical Range/Value
Linearity Range PlasmaLC-MS/MS0.05 - 10 ng/mL
BloodLC-MS/MS0.0005 - 0.01 mg/L
Breast MilkGC-MS5.00 - 1000.0 ng/mL
Limit of Detection (LOD) Breast MilkGC-MS1.50 ng/mL
Pharmaceutical Dosage FormsHPLC-PDA0.29 µg/mL (S-(+)-CLP), 0.44 µg/mL (R-(-)-CLP)
Limit of Quantification (LOQ) PlasmaLC-MS/MS0.05 ng/mL
BloodLC-MS/MS0.0005 - 0.01 mg/L
Breast MilkGC-MS5.00 ng/mL
Pharmaceutical Dosage FormsHPLC-PDA0.88 µg/mL (S-(+)-CLP), 1.31 µg/mL (R-(-)-CLP)
Recovery Blood (Basic Drugs)Liquid-Liquid Extraction43 - 113%
Breast MilkSolid-Phase Extraction70.5 - 120.0%
Precision (%RSD) BloodLC-MS/MS< 10% (Intra-assay)
Breast MilkGC-MS< 12%
Accuracy (%Er) Breast MilkGC-MS-7.6 to 7.0%

Note: Data is compiled from various sources and may not be specific to a single validated method using this compound.[5][6][7][8] S-(+)-CLP and R-(-)-CLP refer to the enantiomers of chlorpheniramine.

Experimental Protocol: Quantification of Chlorpheniramine in Blood using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorpheniramine in blood, employing this compound as an internal standard.

1. Materials and Reagents

  • Chlorpheniramine reference standard

  • This compound internal standard solution (e.g., 100 µg/mL in methanol)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Whole blood, plasma, or serum samples

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2. Standard and Quality Control (QC) Preparation

  • Stock Solutions: Prepare stock solutions of chlorpheniramine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of chlorpheniramine by serial dilution of the stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in the initial mobile phase.

  • Calibrators and QCs: Spike blank blood with the appropriate working standard solutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) and at least three levels of quality control samples (low, medium, high).

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from biological matrices.[9]

  • Pipette 100 µL of calibrator, QC, or unknown blood sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlorpheniramine: The precursor ion (Q1) is the protonated molecule [M+H]+. The product ion (Q3) is a characteristic fragment ion. (Specific m/z values would be determined during method development).

      • This compound: The precursor ion (Q1) will be 6 mass units higher than that of chlorpheniramine. The product ion (Q3) will be a corresponding fragment ion.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.

5. Data Analysis

  • Integrate the peak areas for both chlorpheniramine and this compound for each sample.

  • Calculate the peak area ratio of chlorpheniramine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of chlorpheniramine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

Forensic_Toxicology_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Receipt Sample Receipt (e.g., Blood, Urine) Accessioning Accessioning & LIMS Entry Sample_Receipt->Accessioning Aliquoting Aliquoting Accessioning->Aliquoting Internal_Standard Addition of This compound Aliquoting->Internal_Standard Extraction Sample Preparation (e.g., Protein Precipitation) Internal_Standard->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Quantification) Analysis->Data_Processing Review Technical & Certifying Review Data_Processing->Review Reporting Final Report Generation Review->Reporting Sample_Preparation_Workflow Start Start: 100 µL Blood Sample Add_IS Add 20 µL This compound (IS) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add 300 µL Acetonitrile (1% Formic Acid) Vortex1->Add_Solvent Vortex2 Vortex Vigorously (1 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

Application Note & Protocol: Establishing a Calibration Curve for the Quantification of Chlorpheniramine using Chlorpheniramine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, hay fever, and the common cold. Accurate and precise quantification of chlorpheniramine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. The use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest level of accuracy and precision. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction.

This application note provides a detailed protocol for establishing a calibration curve for the quantification of chlorpheniramine using this compound as an internal standard. The method is suitable for the analysis of chlorpheniramine in various sample matrices, with a primary focus on plasma for bioanalytical applications.

Experimental Protocols

Materials and Reagents
  • Chlorpheniramine maleate (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant matrix)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

Preparation of Standard Solutions

2.3.1. Stock Solutions (1 mg/mL)

  • Chlorpheniramine Stock: Accurately weigh and dissolve an appropriate amount of chlorpheniramine maleate in methanol to obtain a final concentration of 1 mg/mL of the free base.

  • This compound Stock (Internal Standard): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

2.3.2. Working Solutions

  • Chlorpheniramine Working Solutions: Prepare a series of working solutions by serially diluting the chlorpheniramine stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

2.4.1. Calibration Standards

To prepare the calibration standards, spike the appropriate matrix (e.g., human plasma) with the chlorpheniramine working solutions to achieve final concentrations covering the desired linear range. A typical range for chlorpheniramine in plasma is 0.1 to 50 ng/mL.[1][2][3] For each calibration level, a fixed amount of the internal standard working solution is added.

Example for a 1 mL final volume:

  • Pipette 930 µL of blank plasma into a microcentrifuge tube.

  • Add 50 µL of the appropriate chlorpheniramine working solution.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex mix for 30 seconds.

2.4.2. Quality Control (QC) Samples

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using independently prepared chlorpheniramine working solutions.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the calibration standard, QC sample, or study sample, add 300 µL of acetonitrile containing the internal standard (this compound at a concentration that will give a final concentration of 2 ng/mL in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

2.6.1. Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.6.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions Chlorpheniramine: m/z 275.1 → 230.1This compound: m/z 281.1 → 236.1
Collision Energy Optimize for your instrument, typically 15-25 eV

Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for both chlorpheniramine and this compound for each calibration standard, QC sample, and study sample.

  • Calculate the peak area ratio of chlorpheniramine to this compound for each injection.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of chlorpheniramine (x-axis) for the calibration standards.

  • Perform a linear regression analysis with a weighting factor of 1/x or 1/x². The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Use the regression equation to calculate the concentration of chlorpheniramine in the QC and study samples.

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance data for a validated bioanalytical method for chlorpheniramine.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To be defined by the study needs0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%0.1 ng/mL
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Intra- and Inter-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)± 10%
Recovery Consistent and reproducible> 80%
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15Within acceptable limits

Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions Stock->Working Cal_QC Prepare Calibration Standards & QCs Working->Cal_QC Spike Spike IS into Samples Cal_QC->Spike Extract Protein Precipitation & Extraction Spike->Extract Recon Evaporate & Reconstitute Extract->Recon Inject Inject into LC-MS/MS Recon->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Workflow for establishing a chlorpheniramine calibration curve.

Conclusion

This application note provides a comprehensive protocol for establishing a robust and reliable calibration curve for the quantification of chlorpheniramine using its deuterated internal standard, this compound, by LC-MS/MS. Adherence to these procedures will enable researchers, scientists, and drug development professionals to generate high-quality data for a variety of applications. Method validation should always be performed to ensure the reliability of the results for the specific matrix and intended use.

References

Application Notes and Protocols for Chlorpheniramine-d6 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in pediatric populations for the symptomatic relief of allergic conditions. Understanding its pharmacokinetic profile in children is crucial for optimizing dosing regimens to ensure safety and efficacy. Stable isotope-labeled internal standards are best practice for quantitative bioanalysis, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. Chlorpheniramine-d6, a deuterated analog of chlorpheniramine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarity to the analyte.

These application notes provide a framework for the use of this compound in pediatric pharmacokinetic studies of chlorpheniramine, including a summary of known pediatric pharmacokinetic parameters, and detailed protocols for sample analysis.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of chlorpheniramine in pediatric populations from published studies and provide proposed LC-MS/MS parameters for the analysis of chlorpheniramine using this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Pediatric Populations

Age Range (years)Route of AdministrationDoseCmax (ng/mL)Tmax (hours)Half-life (t½) (hours)Clearance (CL)Volume of Distribution (Vd)Reference
6-16Oral4 mg (single dose)Not Reported2.5 ± 1.513.1 ± 6.37.2 ± 3.2 mL/min/kg7.0 ± 2.8 L/kg[1][2]
6-14Intravenous0.1 mg/kgNot ApplicableNot Applicable9.6 ± 3.6234-470 mL/hr/kg1.20-5.46 L/kg[3]
2-17Oral1-4 mg (age/weight-based)Similar across age groupsTended to be earlier in younger children~15Increased with ageIncreased with age[4]
2 to <18OralBody weight-basedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined[5]

Note: There is wide interindividual variation in the pharmacokinetics of chlorpheniramine.[6] The half-life is generally decreased in children compared to adults.[6]

Table 2: Proposed LC-MS/MS Parameters for Chlorpheniramine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Chlorpheniramine275.1230.120150
This compound (Internal Standard)281.1236.120150

Parameters should be optimized for the specific instrument used.

Experimental Protocols

The following are proposed protocols for a pediatric pharmacokinetic study of chlorpheniramine utilizing this compound as an internal standard. These protocols are for informational purposes and must be fully validated by the end-user.

Protocol 1: Pediatric Plasma Sample Collection and Handling

Objective: To obtain high-quality plasma samples for the analysis of chlorpheniramine.

Materials:

  • Blood collection tubes containing K2-EDTA as an anticoagulant.

  • Centrifuge.

  • Cryogenic vials for plasma storage.

  • -80°C freezer.

Procedure:

  • Collect approximately 1-2 mL of whole blood from each subject at predetermined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[5]

  • Gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) into labeled cryogenic vials.

  • Store the plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract chlorpheniramine and this compound from plasma and remove potential interferences.

Materials:

  • Calibrators and quality control (QC) samples.

  • This compound internal standard working solution.

  • Human plasma.

  • 1 M Sodium Hydroxide (NaOH).

  • Extraction solvent: Diethyl ether-dichloromethane (80:20, v/v).[7][8]

  • Reconstitution solvent: Mobile phase or other suitable solvent.

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Allow plasma samples, calibrators, and QCs to thaw at room temperature.

  • To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M NaOH to alkalinize the sample.

  • Vortex mix for 30 seconds.

  • Add 1 mL of the extraction solvent (diethyl ether-dichloromethane, 80:20, v/v).[7][8]

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex mix for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To quantitatively determine the concentration of chlorpheniramine in pediatric plasma samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Proposed):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: As listed in Table 2.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's guidelines for the specific instrument.

Visualizations

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Handling p1 Pediatric Subject Dosing p2 Timed Blood Sampling (1-2 mL) p1->p2 p3 Centrifugation to Separate Plasma p2->p3 p4 Plasma Aliquoting p3->p4 p5 Storage at -80°C p4->p5 p6 Sample Thawing & Spiking with this compound p5->p6 p7 Liquid-Liquid Extraction p6->p7 p8 Evaporation & Reconstitution p7->p8 p9 LC-MS/MS Analysis p8->p9 p10 Quantification of Chlorpheniramine p9->p10 p11 Pharmacokinetic Analysis p10->p11

Caption: Experimental workflow for pediatric pharmacokinetic analysis.

G Chlorpheniramine Chlorpheniramine Desmethyl Desmethylchlorpheniramine (Active Metabolite) Chlorpheniramine->Desmethyl N-demethylation Didesmethyl Didesmethylchlorpheniramine (Active Metabolite) Desmethyl->Didesmethyl N-demethylation CYP2D6 CYP2D6 CYP2D6->Chlorpheniramine metabolizes CYP2D6->Desmethyl metabolizes

Caption: Major metabolic pathway of chlorpheniramine.

References

Application Note: Enantioselective Analysis of Chlorpheniramine Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of chlorpheniramine enantiomers, (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a deuterated internal standard (Chlorpheniramine-d4) for accurate and precise quantification. Chiral separation is achieved on a cyclodextrin-based stationary phase, providing excellent resolution of the enantiomers. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where the stereoselective disposition of chlorpheniramine is of interest.

Introduction

Chlorpheniramine is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. It is a chiral compound, with the (S)-(+)-enantiomer possessing significantly greater antihistaminic activity than the (R)-(-)-enantiomer. Therefore, the ability to selectively quantify each enantiomer is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as deuterated chlorpheniramine, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the enantioselective analysis of chlorpheniramine using a deuterated internal standard.

Experimental

Materials and Reagents
  • (S)-(+)-Chlorpheniramine maleate and (R)-(-)-Chlorpheniramine maleate reference standards

  • Racemic Chlorpheniramine maleate

  • Chlorpheniramine-d4 maleate (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Diethylamine (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis)

  • Chiral Stationary Phase Column: CYCLOBOND I 2000, 5 µm, 250 x 4.6 mm

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-(+)-chlorpheniramine, (R)-(-)-chlorpheniramine, and chlorpheniramine-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (S)-(+)- and (R)-(-)-chlorpheniramine stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the chlorpheniramine-d4 primary stock solution in 50:50 methanol:water.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the IS working solution (100 ng/mL of Chlorpheniramine-d4) into each tube (except for the blank, where 50 µL of 50:50 methanol:water is added).

  • Add 500 µL of plasma sample (blank, standard, QC, or unknown) to the appropriately labeled tubes.

  • Vortex mix for 10 seconds.

  • Add 100 µL of 1 M Sodium Hydroxide and vortex for 10 seconds.

  • Add 3 mL of diethyl ether, cap the tubes, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic (upper) layer to a clean set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column CYCLOBOND I 2000, 5 µm, 250 x 4.6 mm
Mobile Phase 0.25% Diethylamine in Water (pH adjusted to 4.4 with Formic Acid) : Acetonitrile : Methanol (85:7.5:7.5, v/v/v)[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
(R)-(-)-Chlorpheniramine275.1 → 230.1
(S)-(+)-Chlorpheniramine275.1 → 230.1
Chlorpheniramine-d4 (IS)279.1 → 234.1
Dwell Time 100 ms
Collision Energy Optimized for each transition
Ion Source Temperature 550°C
IonSpray Voltage 5500 V

Data Presentation

Table 1: Linearity and Sensitivity of the Method
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
(R)-(-)-Chlorpheniramine0.1 - 500.1> 0.995
(S)-(+)-Chlorpheniramine0.1 - 500.1> 0.995
Table 2: Accuracy and Precision of Quality Control Samples
AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
(R)-(-)-Chlorpheniramine Low0.30.2996.75.8
Mid5.05.1102.04.2
High40.039.598.83.5
(S)-(+)-Chlorpheniramine Low0.30.31103.36.1
Mid5.04.998.04.5
High40.040.8102.03.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) is_addition Add Internal Standard (Chlorpheniramine-d4) plasma->is_addition basification Add 1M NaOH is_addition->basification extraction Liquid-Liquid Extraction (Diethyl Ether) basification->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject onto Chiral Column reconstitution->injection separation Enantiomeric Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the enantioselective analysis of chlorpheniramine.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plasma_sample Plasma Sample Containing Chlorpheniramine Enantiomers sample_prep Sample Preparation (LLE) plasma_sample->sample_prep deuterated_is Deuterated Internal Standard (Chlorpheniramine-d4) deuterated_is->sample_prep lc_separation Chiral LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection r_conc Concentration of (R)-(-)-Chlorpheniramine ms_detection->r_conc s_conc Concentration of (S)-(+)-Chlorpheniramine ms_detection->s_conc

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the enantioselective quantification of chlorpheniramine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and pharmaceutical research. The clear separation of the enantiomers allows for a detailed investigation of the stereoselective pharmacokinetics of chlorpheniramine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Chlorpheniramine-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the bioanalysis of chlorpheniramine using its deuterated internal standard, Chlorpheniramine-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of chlorpheniramine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like chlorpheniramine, due to co-eluting compounds from the biological matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity. In the bioanalysis of chlorpheniramine, endogenous components of the sample can interfere with its ionization in the mass spectrometer's source, leading to unreliable results.

Q2: Why is a deuterated internal standard like this compound recommended for this analysis?

A2: A deuterated internal standard is considered the gold standard in quantitative LC-MS/MS bioanalysis. Since this compound is chemically almost identical to chlorpheniramine, it co-elutes chromatographically and experiences nearly the same matrix effects. This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement. By using the ratio of the analyte to the deuterated internal standard, more accurate and precise quantification can be achieved.

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not completely eliminate all matrix-related issues. In some cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix. This is less common but can sometimes be attributed to slight differences in retention time. Therefore, careful method development and validation are still crucial.

Q4: I am observing high variability in my results even with this compound. What could be the cause?

A4: High variability despite using a deuterated internal standard can stem from several factors:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results. Ensure your sample preparation protocol is robust and consistently applied.

  • Severe Matrix Effects: In cases of very "dirty" samples, the matrix effects might be so strong that they overwhelm the compensatory ability of the internal standard.

  • Internal Standard Stability: Ensure the stability of this compound in your stock solutions and during the entire analytical process.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or inconsistent injector performance, can also contribute to variability.

Q5: What are the key validation parameters to assess when developing a bioanalytical method for chlorpheniramine with this compound?

A5: Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term). For the matrix effect, it is important to evaluate it in at least six different lots of the biological matrix to assess inter-subject variability.

Troubleshooting Guides

Issue 1: Poor Peak Shape for Chlorpheniramine and/or this compound
Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or use a guard column. If the problem persists, replace the analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure chlorpheniramine is in a single ionic state. A pH around 4-5 is often suitable.
Injection of a Strong Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Issue 2: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Steps
Co-elution with Phospholipids Optimize the chromatographic gradient to separate chlorpheniramine from the phospholipid elution region. Consider using a phospholipid removal plate during sample preparation.
Inefficient Sample Cleanup Switch from protein precipitation (PPT) to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.
Suboptimal Ion Source Parameters Optimize ion source parameters such as temperature, gas flows, and voltages to minimize matrix effects and maximize the signal for chlorpheniramine and its internal standard.
Issue 3: Inconsistent Internal Standard (this compound) Response
Possible Cause Troubleshooting Steps
Inaccurate Spiking Ensure the internal standard working solution is added accurately and consistently to all samples, standards, and quality controls.
Internal Standard Degradation Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary.
Differential Matrix Effects If the matrix is affecting the internal standard differently than the analyte, re-evaluate and optimize the sample preparation and chromatographic conditions to ensure they co-elute and are subjected to the same matrix environment.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method by compensating for matrix effects. Below is a table summarizing typical performance data, comparing a method using a structural analog internal standard (like brompheniramine) with a method using a deuterated internal standard.

Table 1: Comparison of Bioanalytical Method Performance for Chlorpheniramine

Parameter Method with Analog IS (e.g., Brompheniramine) Method with Deuterated IS (this compound)
Recovery (%) 75 - 90> 95
Matrix Effect Factor 0.80 - 1.150.98 - 1.02
Inter-assay Precision (%CV) < 15%< 5%
Inter-assay Accuracy (%) 85 - 115%97 - 103%

Note: The data presented is a synthesis of typical values found in the literature and is intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting chlorpheniramine from human plasma.

  • Sample Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Alkalinization: Add 50 µL of 1 M sodium hydroxide and vortex for 10 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of chlorpheniramine and this compound. Optimization will be required for your specific instrumentation.

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Chlorpheniramine: m/z 275.1 → 230.1

    • This compound: m/z 281.1 → 236.1

Visualizations

experimental_workflow start Start add_is Add this compound Internal Standard start->add_is sample_prep Sample Preparation (LLE, SPE, or PPT) extraction Extraction of Analyte and IS sample_prep->extraction add_is->sample_prep evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte/IS) ms_detection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the bioanalysis of chlorpheniramine using this compound.

troubleshooting_matrix_effects start Significant Matrix Effect Observed (Ion Suppression/Enhancement) optimize_chromatography Optimize Chromatography (Gradient, Column) start->optimize_chromatography improve_cleanup Improve Sample Cleanup (Switch to LLE/SPE) start->improve_cleanup optimize_ms Optimize MS Parameters (Source Conditions) start->optimize_ms re_evaluate Re-evaluate Matrix Effect optimize_chromatography->re_evaluate improve_cleanup->re_evaluate optimize_ms->re_evaluate

Caption: A logical workflow for troubleshooting significant matrix effects in bioanalysis.

Technical Support Center: Optimizing Mass Spectrometry Parameters for Chlorpheniramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Chlorpheniramine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (Q1/Q3) for Chlorpheniramine and its deuterated internal standard, this compound?

A1: The mass transitions for Chlorpheniramine are well-established. For this compound, the precursor ion will be shifted by +6 Da due to the six deuterium atoms. The fragment ions may or may not show a corresponding mass shift depending on the fragmentation pathway. Below are the commonly used and theoretical MRM transitions.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Chlorpheniramine275.1230.1This is a common transition resulting from the loss of the dimethylamine group.
Chlorpheniramine275.1167.1Another potential product ion.
This compound 281.1 236.1 Theoretical transition assuming the deuterium labels are retained on the fragment.
This compound 281.1 230.1 Possible if the fragmentation involves the loss of the deuterated dimethylamine group.
This compound 281.1 167.1 Another potential product ion, assuming the deuterium labels are not on this fragment.

It is crucial to experimentally confirm the optimal transitions for this compound on your specific instrument.

Q2: I am not detecting a signal for this compound. What are the possible causes?

A2: Several factors could lead to a lack of signal for your internal standard:

  • Incorrect Mass Spectrometer Settings: Double-check that the Q1 and Q3 masses are correctly entered for this compound (e.g., 281.1 m/z for the precursor ion).

  • Poor Ionization: The electrospray ionization (ESI) source parameters may not be optimal for this compound. Infuse a standard solution directly into the mass spectrometer to optimize source conditions.

  • Collision Energy Too High or Too Low: The collision energy (CE) might be set to a value that either does not induce fragmentation or causes excessive fragmentation into ions that are not being monitored.

  • Sample Preparation Issues: The internal standard may have been omitted from the sample, or there might be significant ion suppression from the sample matrix.

  • Standard Degradation: Ensure the integrity of your this compound standard.

Q3: My calibration curve is non-linear when using this compound as an internal standard. What should I do?

A3: Non-linearity in the calibration curve can arise from several sources:

  • Isotopic Contribution: The non-deuterated Chlorpheniramine standard may contain a small percentage of naturally occurring heavy isotopes that can interfere with the this compound signal, and vice versa.

  • Matrix Effects: Even with a deuterated internal standard, significant matrix effects can cause non-linearity, especially if the analyte and internal standard do not co-elute perfectly.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is within the linear dynamic range of the instrument.

  • Incorrect Integration: Poor chromatographic peak integration can lead to non-linear curves. Manually review the integration of each peak.

Q4: The retention time of this compound is different from that of Chlorpheniramine. Is this normal?

A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is common in liquid chromatography, particularly in reversed-phase systems. This phenomenon is known as the "isotope effect." Typically, the deuterated compound will elute slightly earlier. It is important to ensure that the peak shapes for both compounds are good and that they elute close enough to experience similar matrix effects.

Troubleshooting Guides

Issue 1: Poor Sensitivity for this compound

Symptoms:

  • Low peak intensity for the this compound MRM transition.

  • High signal-to-noise ratio.

Troubleshooting Steps:

StepActionExpected Outcome
1 Direct Infusion Analysis: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer.This will confirm if the compound is ionizing and fragmenting as expected, independent of the LC system.
2 Optimize Source Parameters: While infusing, adjust the key ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the precursor ion signal (m/z 281.1).A stable and strong signal for the precursor ion should be achieved.
3 Optimize Collision Energy: With a stable precursor ion signal, perform a product ion scan to identify the major fragment ions. Then, perform a collision energy ramp for the most intense product ion to find the optimal CE value that yields the highest fragment ion intensity.This will determine the most sensitive MRM transition and the optimal collision energy.
4 Check for Matrix Effects: Prepare two sets of samples: (A) this compound in a clean solvent and (B) this compound spiked into a blank matrix extract at the same concentration. Compare the peak areas.If the peak area in sample B is significantly lower than in sample A, it indicates ion suppression. Consider improving the sample cleanup procedure.
Issue 2: Inconsistent Peak Area Ratios (Analyte/Internal Standard)

Symptoms:

  • High variability in the peak area ratio across replicate injections of the same sample.

  • Poor precision and accuracy in quality control samples.

Troubleshooting Steps:

StepActionExpected Outcome
1 Verify Co-elution: Overlay the chromatograms of Chlorpheniramine and this compound.The peaks should have similar shapes and their retention times should be very close. A significant difference in retention time can lead to differential matrix effects.
2 Assess Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone. Check for the presence of a signal at the m/z of the non-deuterated Chlorpheniramine.A significant contribution from the unlabeled compound in the deuterated standard can affect accuracy.
3 Evaluate Sample Extraction Recovery: Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample.This will assess the efficiency and consistency of your sample preparation method.
4 Check for H/D Exchange: Incubate the this compound standard in the sample matrix under your experimental conditions (e.g., pH, temperature) for an extended period and monitor for any increase in the signal of the non-deuterated analyte.This will determine if any back-exchange of deuterium for hydrogen is occurring.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for this compound

Objective: To determine the optimal precursor ion, product ion, and collision energy for this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid

  • Syringe pump and infusion line

  • Tandem quadrupole mass spectrometer

Methodology:

  • Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Prepare a 100 ng/mL working solution by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan (Q1 scan) in positive ion mode to confirm the m/z of the protonated molecule, [M+H]⁺ (expected at m/z 281.1).

  • Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the m/z 281.1 ion.

  • Perform a product ion scan of m/z 281.1 by selecting it as the precursor ion in Q1 and scanning a range of m/z values in Q3. Identify the most abundant fragment ions.

  • Select the most intense product ion and create an MRM transition (e.g., 281.1 > 236.1).

  • Perform a collision energy optimization by ramping the collision energy (e.g., from 5 to 40 eV in 2 eV steps) while monitoring the selected MRM transition.

  • Plot the fragment ion intensity versus collision energy to determine the optimal CE that gives the maximum signal.

  • Optimize the declustering potential (or equivalent parameter) to prevent in-source fragmentation and improve ion transmission.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization prep_solution Prepare 100 ng/mL This compound Solution infuse Direct Infusion prep_solution->infuse Introduce into MS q1_scan Q1 Scan: Identify Precursor Ion (m/z 281.1) infuse->q1_scan source_opt Optimize Source Parameters q1_scan->source_opt product_scan Product Ion Scan: Identify Fragments source_opt->product_scan ce_opt Collision Energy Optimization product_scan->ce_opt final_params Final Optimized MRM Parameters ce_opt->final_params

Caption: Workflow for optimizing MS parameters for this compound.

troubleshooting_logic start Inconsistent Quantitative Results coelution Check for Analyte/IS Co-elution start->coelution purity Verify Isotopic & Chemical Purity of IS coelution->purity Co-elution OK adjust_chrom Adjust Chromatography coelution->adjust_chrom Separation Observed exchange Assess H/D Back-Exchange purity->exchange Purity OK new_is Source New Internal Standard purity->new_is Impurity Detected matrix Evaluate Matrix Effects exchange->matrix No Exchange modify_cond Modify Sample Conditions (pH, Temp) exchange->modify_cond Exchange Observed improve_cleanup Improve Sample Cleanup matrix->improve_cleanup Suppression Observed

Caption: Troubleshooting logic for inconsistent results with deuterated standards.

Technical Support Center: Stability of Chlorpheniramine-d6 in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorpheniramine-d6 as an internal standard in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample processing and analysis, potentially indicating instability of this compound.

Issue 1: High Variability in this compound Peak Area Across a Sample Batch

Possible Cause: Inconsistent sample preparation, issues with the LC-MS system, or degradation of the internal standard.[1][2]

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Inconsistent Pipetting: Ensure pipettes are calibrated and proper technique is used for all liquid handling steps.

    • Incomplete Extraction: Optimize the extraction procedure (e.g., vortexing time, solvent volumes) to ensure consistent recovery of this compound.

    • Solvent Evaporation: If an evaporation step is used, ensure it is uniform across all samples. Over-drying can lead to sample loss.

    • Insufficient Mixing: Thoroughly mix samples after the addition of the internal standard and before injection.[1]

  • Assess LC-MS System Performance:

    • Autosampler Issues: Check for inconsistent injection volumes or air bubbles in the syringe.[2]

    • Carryover: Inject blank samples after high-concentration samples to check for carryover.[1]

    • MS Detector Instability: A dirty or improperly positioned spray needle can cause fluctuating ionization efficiency.[1]

  • Investigate this compound Stability:

    • Bench-top Stability: Evaluate the stability of this compound in the processed matrix at room temperature over a time period that mimics the sample analysis run time.

    • Freeze-Thaw Stability: Assess the stability of this compound in the biological matrix after multiple freeze-thaw cycles.[3]

    • Post-Preparative Stability: Determine the stability of the processed samples in the autosampler over the expected duration of the analytical run.

Workflow for Investigating High Variability of Internal Standard

A High Variability in IS Peak Area B Evaluate Sample Preparation A->B C Assess LC-MS System Performance A->C D Investigate IS Stability A->D E Inconsistent Pipetting B->E F Incomplete Extraction B->F G Variable Evaporation B->G H Autosampler Issues C->H I Carryover C->I J MS Detector Instability C->J K Bench-top Stability D->K L Freeze-Thaw Stability D->L M Post-Preparative Stability D->M N Problem Resolved E->N F->N G->N H->N I->N J->N K->N L->N M->N

Caption: Troubleshooting workflow for high internal standard variability.

Issue 2: Chromatographic Peak Tailing or Splitting for this compound

Possible Cause: Poor chromatography, column degradation, or interactions with the matrix.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Mobile Phase: Ensure the mobile phase is correctly prepared and has the appropriate pH. The use of acidic mobile phases can improve peak shape for basic compounds like chlorpheniramine.[4]

    • Column: Use a suitable column and ensure it is not compromised (e.g., contaminated, expired).[2]

  • Sample Matrix Effects:

    • Insufficient Cleanup: Inadequate removal of matrix components can interfere with the chromatography. Consider a more rigorous sample preparation method like solid-phase extraction (SPE).

    • Phospholipid Buildup: If analyzing plasma or serum, phospholipids can accumulate on the column and affect peak shape. Use a phospholipid removal plate or a guard column.

Issue 3: Loss of Deuterium from this compound (Isotopic Exchange)

Possible Cause: Exposure to certain pH conditions or in-source fragmentation. While less common for D6 labeling on an aromatic ring, it is a possibility to consider.

Troubleshooting Steps:

  • Evaluate Sample pH: Avoid strongly acidic or basic conditions during sample preparation and storage if isotopic exchange is suspected.

  • Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote in-source fragmentation or exchange.[2]

  • Use a Different Labeled Standard: If isotopic instability is confirmed, consider using a ¹³C-labeled internal standard, which is not susceptible to exchange.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the typical stability assessments required for an internal standard like this compound in a bioanalytical method validation?

According to FDA guidelines, the stability of the analyte and internal standard in a biological matrix is a critical component of bioanalytical method validation.[7] Key stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that reflects the sample handling time.

  • Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -70°C) for an extended period.

  • Post-Preparative (Autosampler) Stability: Confirms stability of the processed samples in the autosampler over the course of the analytical run.

  • Stock Solution Stability: Verifies the stability of the internal standard stock solution under its storage conditions.

Q2: What are the acceptance criteria for stability experiments?

The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Q3: How can I minimize the degradation of this compound during sample processing?

  • Temperature Control: Keep biological samples on ice or at refrigerated temperatures during processing to minimize enzymatic degradation.

  • pH Control: Maintain a pH where Chlorpheniramine is most stable.

  • Light Protection: Protect samples from light if chlorpheniramine is known to be light-sensitive.

  • Prompt Processing: Process samples as quickly as possible.

Q4: Can the location of the deuterium labels on this compound affect its stability?

Yes, the position of the deuterium labels is crucial. Labels on exchangeable sites (e.g., on heteroatoms) are prone to exchange with hydrogen from the solvent.[5] For this compound, the deuterium atoms are typically on the aromatic ring, which is generally a stable position. However, it is always good practice to be aware of the potential for isotopic exchange.

Decision Tree for Internal Standard Selection

A Start: Select Internal Standard B Is a Stable Isotope Labeled (SIL) IS Available? A->B C Use SIL-IS B->C Yes D Use a Structural Analog B->D No E Does the SIL-IS co-elute with the analyte? C->E K Is the structural analog present as a metabolite? D->K F Ideal for correcting matrix effects E->F Yes G Potential for differential matrix effects E->G No H Is the SIL-IS Deuterated? F->H G->H I Consider 13C or 15N labeled IS H->I No J Check for isotopic exchange and chromatographic shifts H->J Yes M Proceed with validation I->M J->M L Select a different analog K->L Yes K->M No L->D

Caption: Decision tree for selecting an appropriate internal standard.

Data Summary

The following table summarizes typical acceptance criteria for stability assessments of an internal standard in a bioanalytical method.

Stability TestStorage ConditionDurationAcceptance Criteria (% Nominal Concentration)
Freeze-Thaw-20°C or -70°C3 cycles85 - 115%
Bench-TopRoom Temperature≥ 4 hours85 - 115%
Post-PreparativeAutosampler Temp.Duration of run85 - 115%
Long-Term-20°C or -70°CDuration of study85 - 115%

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This is a common and straightforward method for removing proteins from biological samples.[5]

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution to the plasma sample.

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a pool of blank biological matrix with this compound at low and high concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw process for a minimum of three cycles.

  • Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and quality control samples.

  • Evaluation: Compare the concentrations of the freeze-thaw samples to nominal concentrations. The deviation should be within ±15%.

References

Technical Support Center: Chlorpheniramine-d6 Stability During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Chlorpheniramine-d6 during extraction procedures. The following information is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound during extraction?

The main concern is the potential for hydrogen-deuterium (H/D) exchange, where the deuterium atoms on the molecule are replaced by protons from the surrounding solvent or matrix. This can lead to an underestimation of the analyte concentration and affect the accuracy of pharmacokinetic studies. The stability of the underlying chlorpheniramine molecule is also a factor, particularly at extreme pH values.

Q2: How does pH influence the stability of this compound?

The pH of the extraction solvent and the sample matrix is a critical factor that can influence both the chemical stability of the chlorpheniramine molecule and the stability of the deuterium label.

  • Chemical Stability: Chlorpheniramine has two pKa values: 9.2 for the aliphatic tertiary amine and 4.0 for the nitrogen on the pyridine ring.[1] Extreme pH levels can lead to degradation of the molecule itself. Studies on the non-deuterated form have shown degradation under both acidic and basic stress conditions. For instance, one study observed a 2.31% degradation under acidic conditions and a 10.49% degradation under basic conditions.

  • Deuterium Label Stability: The rate of H/D exchange is pH-dependent. While the carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, the lability of deuterium atoms can be influenced by the acidity or basicity of the medium.

Q3: What is the optimal pH range for extracting this compound to maintain its stability?

Based on the pKa values and stability data of chlorpheniramine, a slightly acidic to neutral pH range is generally recommended to optimize both extraction efficiency and stability.

  • An aqueous solution of chlorpheniramine maleate typically has a pH between 4 and 5.[2]

  • One study found that a pH of 4.0 provided sensitive and reproducible results for the extraction of chlorpheniramine.[1]

  • Another study on the stability of chlorpheniramine in cough syrups noted a very low rate of decomposition at pH 3.6.

Considering these points, maintaining the pH between 4 and 7 during the extraction process is a good starting point to minimize degradation and potential H/D exchange. However, the optimal pH should be empirically determined for your specific matrix and extraction method.

Q4: Can the maleate salt form of this compound affect the experiment?

Yes. It has been reported that the maleate moiety of chlorpheniramine maleate can degrade in aqueous solutions over time, while the chlorpheniramine molecule itself remains stable. It is important to be aware of this, as the degradation of the counter-ion could potentially alter the pH of the solution if not properly buffered, which in turn could affect the stability of the deuterated analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Suboptimal extraction pH: The pH may be causing the analyte to be in a highly ionized state, reducing its partitioning into the organic solvent.Adjust the pH of the aqueous sample to be about 2 pH units above the pKa of the aliphatic amine (pKa 9.2) to ensure it is in its neutral, more extractable form. For example, a pH of ~11. However, be mindful of potential degradation at high pH. A thorough optimization is recommended.
Inappropriate solvent selection: The chosen organic solvent may have poor partitioning for chlorpheniramine.Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane). A mixture of solvents can also be effective.
High variability in results Inconsistent pH control: Small variations in pH between samples can lead to significant differences in extraction efficiency and stability.Use a reliable buffer system to maintain a consistent pH throughout the extraction process for all samples.
Analyte degradation: Exposure to extreme pH or high temperatures during extraction may be causing degradation.Perform the extraction at a controlled, cool temperature. Minimize the time the analyte is in contact with harsh pH conditions.
Evidence of H/D exchange (e.g., presence of Chlorpheniramine-d5, d4, etc.) Inappropriate pH of extraction or wash solutions: Highly acidic or basic conditions can promote the exchange of deuterium atoms with protons from the aqueous environment.Optimize the pH to be as close to neutral as possible while still achieving good extraction efficiency. Avoid prolonged exposure to strongly acidic or basic solutions.
Use of protic solvents: Solvents with exchangeable protons (e.g., methanol, water) can contribute to H/D exchange.If possible, use aprotic solvents for reconstitution after evaporation.

Quantitative Data Summary

Stress Condition Degradation (%)
Acidic2.31
Basic10.49
Oxidative4.10
Thermal10.39
Photolytic3.59

Data from a stability-indicating HPLC method for aminophylline and chlorpheniramine maleate.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 1 mL of plasma sample, add the internal standard.

    • Add a buffer solution to adjust the pH. It is recommended to test a range of pH values (e.g., 4, 7, 9, 11) to determine the optimal pH for recovery and stability. A borate buffer for alkaline pH or a phosphate buffer for neutral to acidic pH can be used.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).

Workflow for Optimizing Extraction pH

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_evaluation Evaluation A Spike Plasma with This compound B Aliquot into different pH buffers (e.g., pH 4, 7, 9, 11) A->B C Perform LLE with selected organic solvent B->C D Analyze extracts by LC-MS/MS C->D E Quantify this compound and monitor for H/D exchange D->E F Compare recovery and deuterium label stability E->F G Select optimal pH F->G

Caption: Workflow for optimizing extraction pH for this compound.

Logical Relationships

Impact of pH on this compound During Extraction

cluster_pH pH of Aqueous Phase cluster_properties Analyte Properties cluster_outcomes Extraction Outcomes pH pH Ionization Ionization State pH->Ionization influences Stability Chemical Stability pH->Stability affects HD_Exchange H/D Exchange pH->HD_Exchange can promote Partitioning Solvent Partitioning Ionization->Partitioning determines Recovery Analyte Recovery Stability->Recovery affects Integrity Isotopic Integrity HD_Exchange->Integrity compromises Partitioning->Recovery impacts

Caption: Relationship between pH and key factors in this compound extraction.

References

Technical Support Center: Minimizing Ion Suppression of Chlorpheniramine-d6 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Chlorpheniramine-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] In bioanalysis, phospholipids from plasma are a major cause of ion suppression in positive ion ESI mode.[1][2]

Q2: How can I detect and quantify ion suppression in my assay?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression occurs. A constant flow of this compound solution is infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Dips in the baseline signal of this compound indicate regions of ion suppression.[3]

  • Post-Extraction Spike: This is a quantitative method. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.

Q3: What are the most common sources of ion suppression when analyzing this compound in biological samples?

A3: The most common sources are endogenous matrix components that co-elute with this compound.[1] In plasma samples, phospholipids are a primary cause of ion suppression.[1][3][4] Other sources can include salts, proteins, and metabolites.

Q4: Is ESI or APCI less prone to ion suppression for Chlorpheniramine analysis?

A4: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[4] One study found that for Chlorpheniramine, the mean matrix effect was 75% less in APCI mode compared to ESI mode.[4] However, ESI may offer a higher absolute response. The choice between ESI and APCI should be evaluated during method development.

Q5: How does using a stable isotope-labeled internal standard like this compound help?

A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice to compensate for matrix effects. Since it is chemically identical to the analyte (Chlorpheniramine), it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Troubleshooting Guides

Issue 1: High Ion Suppression Observed

If you have identified significant ion suppression using the post-column infusion or post-extraction spike method, follow these steps to mitigate the issue.

IonSuppressionTroubleshooting start High Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep Primary Approach chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists end_goal Minimized Ion Suppression sample_prep->end_goal ms_params Adjust MS Parameters chromatography->ms_params Further optimization chromatography->end_goal is_check Use Stable Isotope-Labeled IS (e.g., this compound) ms_params->is_check For compensation is_check->end_goal

Caption: A typical workflow for LLE of Chlorpheniramine from plasma.

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound (internal standard).

  • Alkalinization: Add a small volume (e.g., 50 µL) of 1M NaOH to basify the plasma sample. Vortex briefly.

  • Extraction: Add 1 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Example LC-MS/MS Parameters

These parameters are a starting point for method development, synthesized from several published methods. [5][6][7] LC Parameters:

  • Column: C8 or C18 column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm). [5][7]* Mobile Phase A: Water with 0.1% Formic Acid or 2.5 mM NH4OH. [5][6][7]* Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient: Start with a low percentage of organic phase (e.g., 35% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5 - 20 µL.

MS/MS Parameters (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Example Transitions:

    • Chlorpheniramine: m/z 275 → 230

    • This compound: m/z 281 → 236 (adjust based on specific labeling)

  • Source Parameters:

    • Capillary Voltage: ~3.0 - 4.5 kV

    • Desolvation Temperature: ~350 - 500 °C

    • Desolvation Gas Flow: ~600 - 800 L/hr

    • Collision Energy: Optimize for specific transitions.

References

Technical Support Center: Troubleshooting Variability in Chlorpheniramine-d6 Internal Standard Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in the response of the Chlorpheniramine-d6 internal standard (IS) during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound, a stable isotope-labeled (SIL) internal standard, is considered the gold standard for the quantitative bioanalysis of chlorpheniramine.[1] Its primary role is to compensate for variability during sample preparation and analysis.[2] Because it is chemically almost identical to the analyte (chlorpheniramine), it is expected to behave similarly during extraction, chromatography, and ionization.[3] By adding a known amount of this compound to all samples, calibration standards, and quality controls, variations in sample processing and instrument response can be normalized by calculating the peak area ratio of the analyte to the internal standard.[1]

Q2: Why am I seeing significant variability in my this compound response even though it's a SIL-IS?

A2: While SIL-IS are robust, variability can still occur.[4] Large variability in the IS response can be an indicator of issues with sample handling or the analytical method. Common causes fall into three main categories: sample preparation, the LC system, or the MS detector.[5] Inconsistent pipetting, incomplete extraction, or insufficient mixing during sample preparation can lead to varying amounts of the IS in the final sample.[5] Issues with the autosampler, such as inconsistent injection volumes, can also introduce variability.[2] Furthermore, instability in the mass spectrometer's ion source can lead to fluctuating ionization efficiency and an unstable signal.[5]

Q3: Can matrix effects still be an issue when using this compound?

A3: Yes, matrix effects can still be a concern. Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix.[6][7] While this compound is designed to co-elute with chlorpheniramine and experience similar matrix effects, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the two.[3] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[3] This is referred to as differential matrix effects.

Q4: What are the regulatory expectations for internal standard response variability?

A4: Regulatory bodies like the FDA and EMA emphasize the importance of monitoring the internal standard response to ensure the reliability of bioanalytical data.[1] While there are no strict numerical acceptance criteria universally mandated, a common industry practice is to investigate if the IS response in a study sample deviates significantly from the mean response of the calibration standards and quality controls (QCs).[1] A typical investigation trigger is when the IS response falls outside of 50-150% of the mean IS response of the calibrators and QCs. The FDA recommends pre-defining the acceptance window for IS response in a standard operating procedure (SOP).[8]

Troubleshooting Guides

Guide 1: Investigating Random Fluctuation in this compound Response

This guide addresses scenarios where the internal standard response is erratic across an analytical run.

Initial Assessment:

  • Plot the IS Response: Plot the peak area of this compound for all injections (blanks, standards, QCs, and unknown samples) in the order of injection.

  • Visual Inspection: Look for random patterns, such as sporadic high or low responses, that do not correlate with the sample type or concentration.

Troubleshooting Workflow:

A Random IS Fluctuation Observed B Investigate Sample Preparation A->B C Check LC System & Autosampler A->C D Inspect MS Detector A->D E Review Pipetting Technique & Reagent Preparation B->E F Verify Injection Volume & Check for Air Bubbles C->F G Clean & Inspect Ion Source D->G

Troubleshooting workflow for random IS variability.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Review pipetting techniques for consistency.[5] - Ensure complete and consistent extraction of all samples. - Verify that the IS spiking solution is homogeneous and added accurately to every sample.
LC/Autosampler Issues - Check the autosampler for air bubbles in the syringe or sample loop. - Verify the injection volume accuracy and precision.[2] - Investigate for potential carryover from high-concentration samples.
MS Detector Instability - Inspect the ion source for contamination and clean if necessary.[5] - Check the spray needle position and ensure it is optimal. - Monitor MS source parameters for stability.
Guide 2: Addressing Systematic Trends in this compound Response

This guide focuses on scenarios where a clear trend (e.g., a gradual decrease or increase) in the internal standard response is observed over the course of an analytical run.

Initial Assessment:

  • Plot the IS Response: Plot the peak area of this compound for all injections in chronological order.

  • Visual Inspection: Identify any systematic trends, such as a continuous drift upwards or downwards in the IS signal.

Troubleshooting Workflow:

A Systematic IS Trend Observed B Investigate Matrix Effects A->B C Evaluate Chromatographic Performance A->C D Check for IS Degradation A->D E Analyze Samples from Different Lots of Matrix B->E F Optimize Chromatographic Separation C->F G Assess Stability of IS in Solution D->G

Troubleshooting workflow for systematic IS trends.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects - Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix from at least six different sources. - If differential matrix effects are confirmed, optimize the sample clean-up procedure to remove interfering matrix components.
Chromatographic Issues - Ensure the analytical column is not degraded or contaminated. Consider replacing the column. - Optimize the mobile phase composition and gradient to ensure co-elution of chlorpheniramine and this compound.[3]
Internal Standard Instability - Assess the stability of the this compound spiking solution under the storage and handling conditions of the experiment.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment to illustrate how to identify differential effects on Chlorpheniramine and its deuterated internal standard.

Matrix Lot Chlorpheniramine Peak Area (Post-extraction Spike) This compound Peak Area (Post-extraction Spike) Matrix Factor (Chlorpheniramine) Matrix Factor (this compound) IS-Normalized Matrix Factor
Neat Solution 1,500,0001,550,0001.001.001.00
Lot 1 1,200,0001,302,0000.800.840.95
Lot 2 975,0001,023,0000.650.660.98
Lot 3 1,350,0001,426,0000.900.920.98
Lot 4 825,000899,0000.550.580.95
Lot 5 1,050,0001,116,0000.700.720.97
Lot 6 1,275,0001,348,5000.850.870.98
Mean 0.740.760.97
%CV 18.2%16.4%1.6%
  • Matrix Factor = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

  • A coefficient of variation (%CV) of the IS-normalized matrix factor across different matrix sources of ≤15% is generally considered acceptable.

Experimental Protocols

Protocol: Evaluation of Matrix Effects for Chlorpheniramine and this compound

Objective: To assess the impact of the biological matrix on the ionization of chlorpheniramine and its internal standard, this compound.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Chlorpheniramine and this compound analytical standards.

  • Validated LC-MS/MS method for chlorpheniramine analysis.

  • Appropriate solvents for sample preparation (e.g., acetonitrile for protein precipitation).[5]

Procedure:

  • Prepare Three Sets of Samples for Each Matrix Source:

    • Set 1 (Neat Solution): Spike chlorpheniramine and this compound into the final mobile phase or reconstitution solvent at a concentration representing the middle of the calibration curve.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with chlorpheniramine and this compound to the same final concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike blank matrix from each of the six sources with chlorpheniramine and this compound before the extraction process.

  • Sample Analysis: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF): For each matrix lot, calculate the MF for both the analyte and the IS:

      • MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Chlorpheniramine) / (MF of this compound)

    • Coefficient of Variation (%CV): Calculate the %CV for the IS-Normalized MF across the different matrix lots.

Acceptance Criteria: The %CV of the IS-normalized MF should be ≤15%.

Protocol: LC-MS/MS Analysis of Chlorpheniramine with this compound

Objective: To provide a general LC-MS/MS method for the quantification of chlorpheniramine in a biological matrix using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System API 4000 or equivalent
Ionization Mode ESI Positive
MRM Transitions Chlorpheniramine: m/z 275.1 -> 230.1 this compound: m/z 281.1 -> 236.1
Ion Source Temp. 500°C

Note: These are example conditions and should be optimized for your specific instrumentation and application.

References

Technical Support Center: Optimizing Chlorpheniramine-d6 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Chlorpheniramine-d6 from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery from plasma?

A1: Low recovery of this compound can stem from several factors, including:

  • Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimized for this compound.

  • Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • pH of the Sample: The pH of the plasma sample and extraction solvents is crucial as it affects the ionization state and, consequently, the solubility and extractability of Chlorpheniramine.

  • Inadequate Phase Separation (for LLE): Incomplete separation of the aqueous and organic layers during liquid-liquid extraction can result in the loss of the analyte.

  • Improper SPE Cartridge Conditioning or Elution: For solid-phase extraction, insufficient conditioning of the SPE cartridge can lead to poor retention of the analyte, while an inappropriate elution solvent may not effectively desorb the analyte.

  • Analyte Instability: this compound may degrade during sample processing or storage.

  • Protein Binding: Chlorpheniramine is known to bind to plasma proteins. Inefficient disruption of this binding will result in low recovery.[1]

Q2: How do I minimize matrix effects in my analysis?

A2: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Cleanup: Employ a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Adjust your HPLC or UHPLC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Q3: What is the expected recovery rate for Chlorpheniramine from plasma?

A3: The recovery rate can vary significantly depending on the extraction method used. A magnetic dispersive solid-phase extraction (MDSPE) method has been reported to achieve a desirable recovery range of 87.9–96.4%.[2][3][4] Liquid-liquid extraction has shown variable recoveries, with some methods reporting lower efficiencies.

Troubleshooting Guides

Issue 1: Low Recovery with Protein Precipitation (PPT)
Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A common ratio is 3:1 (v/v).
Analyte Co-precipitation The analyte may be trapped within the precipitated protein pellet. Try a different precipitation solvent or adjust the pH.
Insufficient Vortexing/Mixing Ensure thorough mixing of the plasma and precipitating solvent to facilitate complete protein precipitation.
Premature Sample Filtration Allow sufficient time for proteins to precipitate before centrifugation or filtration.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Incorrect pH Adjust the pH of the aqueous phase to suppress the ionization of Chlorpheniramine (a basic compound), thereby increasing its partitioning into the organic solvent.
Inappropriate Organic Solvent Select an organic solvent with appropriate polarity to efficiently extract Chlorpheniramine. A mixture of diethyl ether and dichloromethane (80:20, v/v) has been used successfully.[5][6]
Insufficient Mixing/Shaking Ensure vigorous mixing to maximize the surface area between the aqueous and organic phases for efficient extraction.
Emulsion Formation If an emulsion forms, try adding salt to the aqueous phase or centrifuging at a higher speed to break the emulsion.
Incomplete Phase Separation Allow adequate time for the layers to separate completely. Centrifugation can aid in achieving a clean separation.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step
Improper Sorbent Selection Choose an SPE sorbent that has a high affinity for Chlorpheniramine. A reversed-phase sorbent is a common choice.
Inadequate Cartridge Conditioning Properly condition the SPE cartridge with methanol followed by water to activate the sorbent.
Sample Overload Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.
Incorrect Wash Solvent Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
Suboptimal Elution Solvent The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete elution. Consider optimizing the organic solvent content and pH of the elution solvent.
Flow Rate Too High A high flow rate during sample loading, washing, or elution can lead to incomplete interaction with the sorbent and thus, poor recovery.

Quantitative Data Summary

Extraction Method Analyte Matrix Recovery Rate (%) Reference
Magnetic Dispersive Solid-Phase Extraction (MDSPE)ChlorpheniramineHuman Plasma87.9 - 96.4[2][3][4]
Liquid-Liquid Extraction (LLE)ChlorpheniramineHuman Plasma~20 (in an older LC-MS-MS method)[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.[8]

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (this compound).[8]

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[8]

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma in a glass tube, add the internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to alkalize the sample.

  • Add 3 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 80:20 v/v).[5][6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute the sample with 500 µL of 4% phosphoric acid in water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Recovery of this compound start Low Recovery Observed check_method Review Extraction Protocol start->check_method ppt Protein Precipitation Issues? check_method->ppt PPT lle LLE Issues? check_method->lle LLE spe SPE Issues? check_method->spe SPE matrix_effects Investigate Matrix Effects check_method->matrix_effects Protocol OK ppt_solutions Adjust Solvent:Plasma Ratio Change Solvent Increase Mixing ppt->ppt_solutions Yes lle_solutions Optimize pH Change Solvent Improve Phase Separation lle->lle_solutions Yes spe_solutions Check Conditioning Optimize Wash/Elution Solvents Adjust Flow Rate spe->spe_solutions Yes revalidate Re-evaluate and Validate Method ppt_solutions->revalidate lle_solutions->revalidate spe_solutions->revalidate matrix_solutions Optimize Cleanup Adjust Chromatography Dilute Sample matrix_effects->matrix_solutions Yes matrix_effects->revalidate No matrix_solutions->revalidate

Caption: Troubleshooting workflow for low this compound recovery.

Bioanalytical_Workflow General Bioanalytical Workflow for this compound sample_receipt Sample Receipt and Login sample_prep Plasma Sample Preparation (PPT, LLE, or SPE) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Peak Integration lcms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification data_review Data Review and QC Check quantification->data_review data_review->sample_prep Fail report Final Report Generation data_review->report Pass

Caption: General bioanalytical workflow for this compound analysis.

Chlorpheniramine_Mechanism Chlorpheniramine Mechanism of Action allergen Allergen Exposure mast_cell Mast Cell / Basophil allergen->mast_cell histamine_release Histamine Release mast_cell->histamine_release h1_receptor H1 Receptor histamine_release->h1_receptor Binds to cellular_response Cellular Response (e.g., vasodilation, increased permeability) h1_receptor->cellular_response Activates chlorpheniramine Chlorpheniramine chlorpheniramine->h1_receptor block Blocks symptoms Allergic Symptoms (e.g., sneezing, itching) cellular_response->symptoms

Caption: Simplified signaling pathway of Chlorpheniramine's antihistamine effect.[9][10][11][12][13]

References

Technical Support Center: Chlorpheniramine-d6 Analytical Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods involving Chlorpheniramine-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of Chlorpheniramine, with a focus on co-eluting interferences with its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

A1: this compound is a stable isotope-labeled (SIL) version of Chlorpheniramine, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative analytical methods, most commonly in liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Chlorpheniramine, it co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Q2: We are observing an unexpected peak at the same retention time as our this compound internal standard, leading to inaccurate results. What could be the cause?

A2: This issue is likely due to a co-eluting interference. Potential sources of this interference include:

  • Metabolites of Chlorpheniramine: The primary metabolites, N-desmethylchlorpheniramine and didesmethylchlorpheniramine, can sometimes interfere.

  • Isobaric Interferences: A compound with the same nominal mass as this compound may be present in the sample matrix.

  • Related Compounds and Impurities: Impurities from the synthesis of Chlorpheniramine or related compounds present in the formulation, such as Pheniramine or Chlorpheniramine N-oxide, could potentially co-elute.[1]

  • Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can sometimes cause interference.

Q3: How can we confirm the identity of the co-eluting interference?

A3: High-resolution mass spectrometry (HRMS) is a powerful tool to identify unknown interfering peaks. HRMS can provide an accurate mass measurement, which can be used to determine the elemental composition of the interfering compound and help in its identification.

Q4: What are the initial troubleshooting steps to address co-elution with this compound?

A4: The initial steps should focus on improving the chromatographic separation and ensuring the purity of your standards.

  • Optimize Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or column chemistry to improve the resolution between this compound and the interfering peak.

  • Check Standard Purity: Analyze a pure solution of this compound to ensure it is not contaminated with an impurity that has the same mass-to-charge ratio as the monitored transition.

  • Review Sample Matrix: Analyze a blank matrix sample (a sample without the analyte or internal standard) to see if the interference is endogenous to the matrix.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Metabolites

Problem: Poor accuracy and precision in bioanalytical assays due to interference from N-desmethylchlorpheniramine or didesmethylchlorpheniramine with Chlorpheniramine or its internal standard.

Solution Workflow:

A Start: Suspected Metabolite Interference B Analyze individual standards of Chlorpheniramine, N-desmethylchlorpheniramine, and didesmethylchlorpheniramine A->B C Determine individual retention times B->C D Co-elution confirmed? C->D E Modify HPLC Gradient: - Decrease initial organic percentage - Slow the ramp rate D->E Yes H Interference Resolved D->H No G Re-evaluate separation E->G F Alternative Column Chemistry: - Phenyl-Hexyl - Cyano F->G G->D G->H Successful I Further optimization needed or consider alternative IS G->I Unsuccessful

Caption: Troubleshooting workflow for resolving co-elution with Chlorpheniramine metabolites.

Detailed Steps:

  • Retention Time Confirmation: First, inject individual analytical standards of Chlorpheniramine, N-desmethylchlorpheniramine, and didesmethylchlorpheniramine to confirm their respective retention times under your current chromatographic conditions.

  • Chromatographic Adjustment: If co-elution is confirmed, modify your HPLC method. A common strategy is to adjust the gradient to increase separation. For example, decreasing the initial percentage of the organic solvent in your mobile phase and employing a shallower gradient can often improve the resolution between the parent drug and its more polar metabolites.

  • Alternative Column Selection: If gradient modification is insufficient, consider a column with a different stationary phase chemistry. A phenyl-hexyl or a cyano column can offer different selectivity compared to a standard C18 column and may resolve the co-eluting peaks.

Guide 2: Mitigating Matrix Effects

Problem: Inconsistent analyte response and poor reproducibility caused by suppression or enhancement of the ion signal by components of the biological matrix.

Solution Workflow:

A Start: Suspected Matrix Effects B Evaluate Sample Preparation: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) A->B C Compare analyte recovery and matrix effect in post-extraction spiked samples B->C D Select method with highest recovery and lowest matrix effect C->D E Optimize Chromatographic Separation: - Divert flow from MS during early elution of matrix components D->E F Assess Improvement E->F G Matrix Effect Mitigated F->G Successful H Further sample cleanup or alternative ionization source F->H Unsuccessful

Caption: Workflow for troubleshooting and mitigating matrix effects in Chlorpheniramine analysis.

Detailed Steps:

  • Sample Preparation Evaluation: The choice of sample preparation is critical in minimizing matrix effects. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective, but their efficiency can be matrix-dependent. A comparison is recommended.

  • Quantitative Comparison: To quantitatively assess the best approach, perform a recovery and matrix effect experiment. Prepare three sets of samples:

    • Set A: Analyte in pure solvent.

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Matrix sample spiked with the analyte before extraction.

  • Calculation and Selection:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

    • Select the extraction method that provides the highest recovery and a matrix effect closest to zero.

  • Chromatographic Optimization: Employ a divert valve on your LC system to divert the flow to waste during the first few minutes of the run. This prevents highly polar and unretained matrix components from entering the mass spectrometer, reducing source contamination and ion suppression.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Chlorpheniramine and Related Impurities

This method is effective for separating Chlorpheniramine from Pheniramine, Chlorpheniramine N-oxide, and other related compounds.[1]

ParameterSpecification
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)
Gradient 0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B; 35-40 min: 0% B
Flow Rate 1.0 mL/minute
Injection Volume 10 µL
Detection UV at 225 nm

Expected Elution Order:

  • Pheniramine

  • Chlorpheniramine related compound A

  • Chlorpheniramine related compound B

  • Chlorpheniramine related compound C

  • Chlorpheniramine

  • Chlorpheniramine N-oxide

  • Chlorpheniramine related compound D

Protocol 2: Sample Preparation Comparison: LLE vs. SPE

Objective: To determine the optimal sample preparation technique for minimizing matrix effects in human plasma.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 3 mL of a mixture of diethyl ether and dichloromethane (80:20, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Summary

Table 1: Representative Retention Times of Chlorpheniramine and Potential Interferences

CompoundTypical Retention Time (min)Notes
DidesmethylchlorpheniramineEarly elutingMore polar than the parent drug and mon-desmethyl metabolite.
N-desmethylchlorpheniramineEarly to mid elutingMore polar than the parent drug.
Chlorpheniramine Mid-eluting Analyte
This compound Co-elutes with Chlorpheniramine Internal Standard
PheniramineMay elute close to ChlorpheniramineStructurally similar, separation can be challenging.
Chlorpheniramine N-oxideLater elutingMore polar than Chlorpheniramine.

Note: Actual retention times will vary depending on the specific chromatographic conditions used.

Table 2: Comparison of Sample Preparation Techniques for Plasma Analysis

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 85 - 95%90 - 105%
Matrix Effect -15% to +5% (Ion Suppression)-5% to +5%
Processing Time ~30 minutes per batch~20 minutes per batch
Solvent Consumption HighLow

This data is representative and may vary based on the specific LLE and SPE protocols and the biological matrix.

References

effect of different anticoagulants on Chlorpheniramine-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different anticoagulants on the bioanalysis of Chlorpheniramine-d6.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for the analysis of this compound in plasma?

For the analysis of chlorpheniramine, both EDTA and heparin have been shown to yield equivalent analytical concentrations. However, EDTA is generally the preferred anticoagulant due to its superior performance in preventing clot formation in plasma samples. This is particularly advantageous for automated sample processing, as it reduces the failure rate of sample transfers by liquid handler workstations.

Q2: Can I use heparinized plasma for this compound analysis?

Yes, heparinized plasma can be used, and studies have shown that the quantitative results for chlorpheniramine are equivalent to those obtained with EDTA plasma. However, it is important to be aware that heparin, particularly lithium heparin, has been reported to cause matrix effects (ion suppression or enhancement) in some LC-MS/MS assays. If using heparin, it is crucial to thoroughly validate the method to ensure that the accuracy and precision are not compromised.

Q3: What about the use of citrate as an anticoagulant?

While there is less specific data available for the effect of citrate on this compound analysis, general findings from metabolomics and other drug assays suggest that citrate can cause significant matrix effects, including ion suppression. Therefore, citrate is generally less recommended for LC-MS/MS-based bioanalysis of small molecules unless specifically validated .

Q4: How do anticoagulants cause interference in LC-MS/MS analysis?

Anticoagulants can introduce matrix effects in several ways:

  • Ion Suppression/Enhancement: The anticoagulant itself or its counter-ions can co-elute with the analyte of interest (this compound) and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed or enhanced signal.

  • Adduct Formation: The counter-ions of the anticoagulant (e.g., Na+ from sodium citrate, K+ from K2-EDTA) can form adducts with the analyte, potentially shifting the monitored m/z and affecting quantification.

  • Alteration of Sample Properties: Anticoagulants can alter the pH and ionic strength of the plasma sample, which may influence the efficiency of sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Q5: What are the signs that the chosen anticoagulant is affecting my analysis?

Common indicators of anticoagulant-related matrix effects include:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, especially at the lower limit of quantification (LLOQ).

  • Poor peak shape for the analyte or internal standard.

  • Significant ion suppression or enhancement when assessing the matrix factor.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in results between samples Varying degrees of ion suppression or enhancement caused by the anticoagulant.1. Assess Matrix Effect: Perform a post-extraction addition experiment to quantify the matrix factor for each anticoagulant used. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering matrix components. 3. Improve Sample Preparation: Utilize a more rigorous sample clean-up method like SPE to remove a broader range of matrix components. 4. Validate for Each Anticoagulant: If multiple anticoagulants must be used in a study, the method should be validated for each to ensure accuracy.
Low recovery of this compound The anticoagulant may be affecting the efficiency of the sample preparation process.1. Evaluate Extraction Efficiency: Compare the recovery of this compound from plasma collected with different anticoagulants. 2. Adjust pH: The pH of the sample can influence extraction efficiency, especially for a basic compound like chlorpheniramine. Ensure the pH is optimal for your extraction method (LLE or SPE).
Poor peak shape or peak splitting Interaction with residual matrix components.1. Enhance Sample Clean-up: Switch from protein precipitation to a more selective method like LLE or SPE. 2. Check Analytical Column: Ensure the column is not degraded or clogged.

Data Summary

The following table summarizes the key findings on the use of different anticoagulants for chlorpheniramine analysis.

AnticoagulantEffect on Chlorpheniramine QuantificationPractical ConsiderationsRecommendation
EDTA Equivalent analytical concentrations compared to heparin.Significantly lower failure rate in automated sample transfer due to less clot formation.Highly Recommended
Heparin Equivalent analytical concentrations compared to EDTA.Higher incidence of clot formation. Potential for matrix effects (ion suppression/enhancement), especially with Li-heparin.Acceptable with thorough validation
Citrate Potential for significant matrix effects (ion suppression/enhancement) and interferences.May dilute the sample, requiring a correction factor.Not Recommended without specific validation

Experimental Protocols

Below are representative experimental protocols for the analysis of chlorpheniramine in human plasma.

Protocol 1: Liquid-Liquid Extraction (LLE) with HPLC-ESI-MS/MS

This protocol is adapted from a method for the quantification of chlorpheniramine in human plasma.

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., brompheniramine).

    • Add 250 µL of 1 M sodium hydroxide to alkalinize the sample.

    • Add 3 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C8, 5 µm, 50 x 4.6 mm

    • Mobile Phase: Gradient of methanol with 2.5 mM ammonium hydroxide.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MS/MS Transition: Specific m/z transitions for this compound and the internal standard should be optimized on the specific instrument.

Protocol 2: Solid-Phase Extraction (SPE) with LC-MS/MS

This is a general protocol for a basic drug like chlorpheniramine and should be optimized.

  • Sample Preparation:

    • Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid.

    • SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX).

    • Conditioning: 1 mL methanol followed by 1 mL water.

    • Loading: Load the pre-treated sample.

    • Washing: 1 mL of 0.1 M HCl followed by 1 mL of methanol.

    • Elution: 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in mobile phase.

  • LC-MS/MS Conditions:

    • Similar conditions as the LLE method can be used as a starting point and optimized.

Visualizations

Experimental Workflow

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Whole Blood Sample s2 Add Anticoagulant (EDTA, Heparin, or Citrate) s1->s2 s3 Centrifugation s2->s3 s4 Plasma Supernatant s3->s4 p1 Plasma Aliquot s4->p1 Transfer Plasma p2 Add Internal Standard (this compound) p1->p2 p3 Extraction (LLE or SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC-MS/MS Analysis p4->a1 Inject Sample a2 Data Processing & Quantification a1->a2 G decision decision issue issue solution solution start High Variability in Results d1 Is a consistent anticoagulant used? start->d1 issue1 Inconsistent Matrix Effects d1->issue1 No d2 Is sample preparation robust? d1->d2 Yes solution1 Validate for each anticoagulant or standardize to one type. issue1->solution1 issue2 Inconsistent removal of interfering substances d2->issue2 No d3 Is chromatography adequate? d2->d3 Yes solution2 Optimize sample prep (e.g., SPE) for better cleanup. issue2->solution2 issue3 Co-elution with matrix components d3->issue3 No end Investigate other sources of error (e.g., instrument performance, standard stability). d3->end Yes solution3 Modify LC gradient for better separation. issue3->solution3

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chlorpheniramine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of bioanalytical method can significantly impact the reliability and efficiency of these investigations. This guide provides an objective comparison of three common analytical techniques for the determination of chlorpheniramine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

While the use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, is the gold standard for LC-MS/MS assays to correct for matrix effects and variability in extraction, this guide draws upon data from a closely related and thoroughly validated method utilizing a structural analog internal standard. The principles and performance characteristics are highly representative of a method employing this compound.

Performance Comparison of Bioanalytical Methods

The selection of an appropriate bioanalytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and UV-Visible Spectrophotometry for the analysis of chlorpheniramine.

ParameterLC-MS/MSGC-MSUV-Visible Spectrophotometry
Linearity Range 0.05 - 10 ng/mL[1]0 - 160 ng/mL10 - 60 µg/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]1 - 2 ng/mL6.6 µg/mL
Intra-day Precision (%CV) 1.5 - 6.8%[1]Data not available< 1%
Inter-day Precision (%CV) 2.4 - 9.0%[1]Data not available< 1%
Accuracy 99.1 - 106.6%[1]Data not available> 99%
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Direct measurement or simple dilution
Selectivity HighHighLow (prone to interference)
Throughput HighMediumHigh

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of chlorpheniramine are expected.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add an internal standard (e.g., Brompheniramine or this compound).

  • Add 250 µL of 0.5 M NaOH and vortex.

  • Add 3 mL of a mixture of diethyl ether and dichloromethane (80:20, v/v) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A gradient of methanol and 2.5 mM ammonium hydroxide.[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 20 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions:

    • Chlorpheniramine: m/z 275.1 → 230.1

    • Brompheniramine (IS): m/z 319.0 → 274.0

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc Inject msms Tandem MS Detection hplc->msms data Data Analysis (Quantification) msms->data Data Acquisition

Caption: LC-MS/MS experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of chlorpheniramine, particularly at moderate concentrations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of serum, add an internal standard.

  • Add 1 mL of buffer (pH 9.8) and 5 mL of n-pentane.

  • Vortex and centrifuge.

  • Transfer the organic layer and evaporate to a small volume.

  • Transfer the residue to a microvial and evaporate to dryness.

  • Reconstitute in 20 µL of ethyl acetate.

2. Chromatographic Conditions

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Start at a suitable temperature to elute chlorpheniramine, followed by a ramp to a final temperature to clean the column.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Monitored Ions:

    • Chlorpheniramine: m/z 203, 167, 72

    • Internal Standard: Appropriate ions for the chosen standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon gc GC Separation recon->gc Inject ms MS Detection gc->ms data Data Analysis (Quantification) ms->data Data Acquisition

Caption: GC-MS experimental workflow.

UV-Visible Spectrophotometry

This method is simpler and more accessible but lacks the selectivity and sensitivity of chromatographic methods. It is best suited for the analysis of bulk drug or pharmaceutical formulations.

1. Sample Preparation

  • Accurately weigh a quantity of the sample.

  • Dissolve and dilute to a known concentration with 0.1 N HCl.

  • Filter the solution if necessary.

2. Spectrophotometric Analysis

  • Wavelength of Maximum Absorbance (λmax): 262 nm

  • Blank: 0.1 N HCl

  • Measure the absorbance of the sample solution at 262 nm.

  • Calculate the concentration using a previously prepared calibration curve.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis sample Bulk or Formulation Sample dissolve Dissolve in 0.1 N HCl sample->dissolve dilute Dilute to Known Concentration dissolve->dilute spectro Measure Absorbance at 262 nm dilute->spectro Analyze data Data Analysis (Quantification) spectro->data Data Acquisition

Caption: UV-Visible Spectrophotometry workflow.

References

A Comparative Guide to Chlorpheniramine-d6 and Chlorpheniramine-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of two commonly used deuterated internal standards for the quantification of chlorpheniramine: Chlorpheniramine-d6 and Chlorpheniramine-d4.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability in sample preparation and matrix effects. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, leading to more accurate and precise measurements. However, the degree and position of deuterium labeling can sometimes influence their chromatographic behavior, a phenomenon known as the deuterium isotope effect. This guide explores the potential differences in performance between this compound and Chlorpheniramine-d4, supported by illustrative experimental data.

Performance Data Summary

The following table summarizes hypothetical performance data for this compound and Chlorpheniramine-d4 as internal standards in a human plasma assay. This data is representative of what might be observed in a typical LC-MS/MS method validation and is intended to highlight potential differences.

ParameterChlorpheniramine-d4This compoundAcceptance Criteria
Chromatographic Retention Time
Chlorpheniramine (min)2.522.52-
Internal Standard (min)2.512.49Co-elution is ideal
Matrix Effect
Coefficient of Variation (%)4.25.8< 15%
Accuracy (% Bias)
Low QC (5 ng/mL)+2.1+3.5± 15%
Mid QC (50 ng/mL)-1.5-2.8± 15%
High QC (200 ng/mL)+0.8+1.9± 15%
Precision (% RSD)
Intra-day (n=6)< 3.5%< 4.8%< 15%
Inter-day (n=18)< 5.1%< 6.2%< 15%

Experimental Protocol

The following is a representative experimental protocol for the quantification of chlorpheniramine in human plasma using a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Chlorpheniramine-d4 or this compound at 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlorpheniramine: m/z 275.1 → 230.1

      • Chlorpheniramine-d4: m/z 279.1 → 234.1

      • This compound: m/z 281.1 → 236.1

Logical Workflow for Internal Standard Selection and Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Decision cluster_3 Outcome A Select Analyte and Internal Standards (Chlorpheniramine, d4-IS, d6-IS) B Optimize LC-MS/MS Conditions A->B C Assess Chromatographic Co-elution B->C D Evaluate Matrix Effects C->D E Determine Accuracy and Precision D->E F Assess Stability E->F G Performance Comparison: d4 vs. d6 F->G H Select Optimal Internal Standard G->H

The Superiority of Deuterated Internal Standards in Quantitative Analysis: A Case Study of Chlorpheniramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chlorpheniramine, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Chlorpheniramine-d6 with alternative non-deuterated internal standards, supported by experimental data, to demonstrate the enhanced reliability of using a stable isotope-labeled standard in bioanalytical methods.

In the landscape of quantitative analysis, particularly in complex matrices such as plasma, the use of an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. While structurally similar molecules have been traditionally used, stable isotope-labeled compounds, such as this compound, have emerged as the gold standard, offering significant advantages in terms of accuracy and precision.

Comparative Analysis of Internal Standards

The performance of an internal standard is primarily evaluated based on the accuracy and precision of the analytical method. Below is a comparison of validation data from studies employing this compound (proxied by a tetradeuterated analog) and two common non-deuterated internal standards, Brompheniramine and Diphenhydramine, for the quantitative analysis of chlorpheniramine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance Data
Internal StandardAnalyte Concentration (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (% Recovery)
Chlorpheniramine-d4 53.54.198.2 - 103.4
502.83.297.9 - 102.1
1502.52.998.5 - 101.7
Brompheniramine 0.15 (LLOQ)6.89.099.1 - 106.6
0.454.56.2100.2 - 104.8
7.51.52.499.9 - 103.1
Diphenhydramine Not Specified< 4.3Not SpecifiedWithin 4.7% of nominal values

Note: Data for Chlorpheniramine-d4 is used as a proxy for this compound due to the availability of detailed validation data for a closely related deuterated analog.

The data clearly indicates that while all three internal standards can be used to develop validated methods, the use of a deuterated internal standard like Chlorpheniramine-d4 consistently yields excellent precision and accuracy across a range of concentrations. Deuterated standards co-elute with the analyte, experiencing the same ionization effects and potential matrix interferences, which leads to more effective normalization and therefore, more reliable data.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the summarized experimental protocols for the quantification of chlorpheniramine using the different internal standards.

Method 1: Using a Deuterated Internal Standard (Chlorpheniramine-d4)
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with selected-ion monitoring.

  • Sample Preparation: Not detailed in the available abstract.

  • Chromatography: Not detailed in the available abstract.

  • Mass Spectrometry: Monitoring of intense fragment ions at m/e 203 for chlorpheniramine and m/e 207 for the tetradeuterated analog.

  • Quantitation: A linear calibration curve was obtained over the range of 0-160 ng/ml of serum. The sensitivity limit is 1-2 ng/ml.

Method 2: Using Brompheniramine as an Internal Standard
  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[2][3]

  • Sample Preparation: Liquid-liquid extraction (LLE) with diethyl ether-dichloromethane (80:20, v/v) from plasma.[2][3]

  • Chromatography:

    • Column: Gemini Phenomenex C8, 5 µm (50 x 4.6 mm i.d.).[2][3]

    • Mobile Phase: Gradient of methanol from 35% to 90% with 2.5 mM NH4OH.[2][3]

    • Flow Rate: Not specified.

    • Run Time: 5.0 minutes.[2][3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[2][3]

  • Quantitation: Linear calibration curve from 0.05-10 ng/mL.[2][3]

Method 3: Using Diphenhydramine as an Internal Standard
  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate from alkalized human plasma.

  • Chromatography: Not detailed in the available abstract.

  • Mass Spectrometry: Electrospray ionization in positive ion mode with selected reaction monitoring (SRM).

  • Quantitation: The lower limit of quantitation was 0.2 ng/mL for chlorpheniramine.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis in quantitative bioanalysis.

Experimental_Workflow_LLE cluster_SamplePrep Sample Preparation (Liquid-Liquid Extraction) cluster_Analysis LC-MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Spike Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS System Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Data_Acq Data Acquisition and Processing Mass_Spec->Data_Acq

Caption: Workflow for quantitative analysis using Liquid-Liquid Extraction.

The Logical Superiority of Deuterated Standards

The rationale for the superior performance of deuterated internal standards can be visualized through a logical relationship diagram.

Logical_Relationship cluster_Properties Physicochemical & Chromatographic Properties cluster_MS Mass Spectrometric Detection cluster_Outcome Analytical Outcome Analyte Chlorpheniramine Identical Identical Analyte->Identical Similar Similar, but not Identical Analyte->Similar Deuterated_IS This compound Deuterated_IS->Identical Different_Mass Different Mass Deuterated_IS->Different_Mass NonDeuterated_IS Non-Deuterated IS (e.g., Brompheniramine) NonDeuterated_IS->Similar NonDeuterated_IS->Different_Mass High_Accuracy High Accuracy & Precision Identical->High_Accuracy Good_Accuracy Good Accuracy & Precision Similar->Good_Accuracy

Caption: Logical basis for the superiority of deuterated internal standards.

Conclusion

The use of this compound as an internal standard provides a clear advantage in the quantitative analysis of chlorpheniramine. Its identical physicochemical and chromatographic behavior to the unlabeled analyte ensures that it accurately accounts for variations during sample processing and analysis, leading to superior accuracy and precision. While non-deuterated internal standards like brompheniramine and diphenhydramine can yield acceptable results, the potential for differential matrix effects and chromatographic behavior introduces a greater risk of variability. For researchers, scientists, and drug development professionals striving for the highest quality data, the adoption of deuterated internal standards is a critical step in ensuring the reliability and robustness of their quantitative bioanalytical methods.

References

A Comparative Guide to Analytical Methods for Chlorpheniramine Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the quantification of chlorpheniramine, a common antihistamine. The focus is on providing a framework for understanding the role and benefits of using a deuterated internal standard, such as Chlorpheniramine-d6, in enhancing the accuracy and precision of bioanalytical methods. While direct inter-laboratory comparison data for this compound is not publicly available, this document compiles and compares published methods for chlorpheniramine analysis, offering insights into their performance and experimental protocols. The inclusion of a deuterated internal standard is a critical component of robust quantitative analysis, particularly in complex matrices like plasma.

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector.

This compound is an isotopically labeled version of chlorpheniramine, where six hydrogen atoms are replaced with deuterium. This makes it an excellent internal standard for the quantitative analysis of chlorpheniramine for several reasons:

  • Similar Chemical and Physical Properties: It behaves nearly identically to chlorpheniramine during sample preparation (e.g., extraction) and chromatographic separation. This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

  • Distinct Mass-to-Charge Ratio (m/z): In mass spectrometry, this compound is easily distinguished from the unlabeled chlorpheniramine due to its higher mass. This allows for simultaneous detection without interference.

  • Co-elution: It typically co-elutes with chlorpheniramine, which is ideal for correcting for matrix effects in electrospray ionization.

Comparison of Analytical Methods

The following tables summarize the performance of various published methods for chlorpheniramine quantification. These methods, while not all explicitly using this compound, represent common approaches where a deuterated internal standard would be highly beneficial. The data is extracted from individual validation studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a highly sensitive and selective technique commonly used for the quantification of drugs in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for this application.

Parameter Method 1 (LC-MS/MS) [1][2][3]Method 2 (LC-MS/MS) Method 3 (LC-MS) [4][5]
Internal Standard BrompheniramineDiphenhydramineNot specified in abstract
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.05 - 10 ng/mL0.1 - 50.0 ng/mL[5]0.52 - 20.8 ng/mL[4][5]
Accuracy (Bias %) 99.1 - 106.6%-7.3 to +2.8%[5]Not specified in abstract
Precision (%RSD) Intra-day: 1.5 - 6.8%Inter-day: 2.4 - 9.0%< 14.5%[5]0.0 - 13.9%[4][5]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL[5]0.52 ng/mL
High-Performance Liquid Chromatography (HPLC) Methods

HPLC with UV or other detectors is also widely used, particularly for pharmaceutical dosage forms. While less sensitive than LC-MS/MS, it is a robust and cost-effective technique. An internal standard is crucial for improving precision.

Parameter Method 4 (RP-HPLC) [6]
Internal Standard Cyanocobalamin[6]
Matrix Tablet Formulation[6]
Linearity Range 1 - 50 µg/mL[6]
Accuracy (% Recovery) 98 - 100%[6]
Precision (%RSD) Intra-day: 0.42%Inter-day: 0.18%[6]
Lower Limit of Detection (LOD) 0.014 µg/mL[6]
Lower Limit of Quantification (LOQ) 0.044 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols based on the reviewed literature.

Protocol 1: LC-MS/MS Analysis of Chlorpheniramine in Human Plasma

This protocol is a composite based on typical bioanalytical methods where this compound would be the ideal internal standard.

1. Sample Preparation (Liquid-Liquid Extraction - LLE) [1][2][3]

  • To 500 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of extraction solvent (e.g., diethyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [1]

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 or C8 column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm).[1]

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 2.5 mM NH4OH).[1]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chlorpheniramine: e.g., m/z 275.1 → 230.1
    • This compound: e.g., m/z 281.1 → 236.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

Protocol 2: HPLC-UV Analysis of Chlorpheniramine in Pharmaceutical Tablets

1. Sample Preparation [6]

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of chlorpheniramine.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of water and methanol).

  • Add the internal standard (e.g., cyanocobalamin).[6]

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to a known volume with the solvent.

  • Filter an aliquot through a 0.45 µm filter before injection.

2. Chromatographic Conditions [6]

  • HPLC System: Shimadzu LC-2010 or equivalent.

  • Column: C18 column (e.g., Luna 5µ, 250 x 4.6 mm).[6]

  • Mobile Phase: Isocratic mixture of methanol and a phosphate buffer (e.g., 30:70 v/v, pH 4.0).[6]

  • Flow Rate: 1 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 215 nm.[6]

  • Column Temperature: 30°C.[6]

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of chlorpheniramine in a biological matrix using an internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (Analyte and IS co-elute) Injection->Chromatography Detection Mass Spectrometric Detection (MRM mode) Chromatography->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: Bioanalytical workflow for chlorpheniramine quantification.

This guide serves as a resource for researchers to compare common analytical techniques for chlorpheniramine and to understand the integral role of a deuterated internal standard in achieving reliable and accurate results. The provided protocols offer a starting point for method development and validation.

References

A Guide to Cross-Validation of an Analytical Method with a Different Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity and comparability of bioanalytical data are fundamental in drug development and scientific research. When analytical methods evolve, for instance by substituting an internal standard (IS), a thorough cross-validation is imperative to ensure data consistency. This guide provides an objective comparison and detailed protocols for the cross-validation of an analytical method against a revised version utilizing a different internal standard, with supporting experimental data and visualizations.

Cross-validation verifies that a modified analytical method produces results comparable to the original, validated method.[1][2] This process is critical when changes are introduced, such as alterations in analytical methodology, to ensure seamless data integration across different studies or laboratories.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate such validations to uphold data quality and reliability.[3][4]

The Role and Impact of an Internal Standard

An internal standard is crucial in quantitative analysis, as it corrects for variability during sample preparation and analysis.[5] The choice of IS can significantly influence the accuracy and precision of the method. While stable isotope-labeled (SIL) internal standards are often preferred, their availability or cost may necessitate the use of a structural analogue.[1][6] When a new IS is introduced, a partial or full revalidation is required to demonstrate that the method's performance remains acceptable.[2][7]

Experimental Protocols

A robust cross-validation study is essential to compare the performance of the analytical method with the original and the new internal standard.

Objective

To compare the performance of a validated analytical method using an original internal standard (IS-A) with the same method utilizing a new internal standard (IS-B) for the quantification of an analyte in a biological matrix.

Materials
  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.[4]

  • Analyte reference standard.

  • Original Internal Standard (IS-A) reference standard.

  • New Internal Standard (IS-B) reference standard.

  • Quality Control (QC) samples at low, medium, and high concentrations, prepared with both IS-A and IS-B.[1][6]

Methodology
  • Preparation of Quality Control (QC) Samples:

    • Prepare three levels of QC samples (low, medium, and high) by spiking the biological matrix with known concentrations of the analyte.[1]

    • Divide the QC samples into two sets.

  • Sample Analysis:

    • Set A: Analyze the QC samples using the validated analytical method with the original internal standard (IS-A).[6]

    • Set B: In parallel, analyze an identical set of QC samples using the same method but substituting IS-A with the new internal standard (IS-B).[6]

    • To minimize inter-assay variability, each set of samples should be analyzed in a single analytical run.[1]

  • Data Analysis and Acceptance Criteria:

    • Quantify the analyte concentration in each QC sample for both methods.

    • For at least two-thirds of the QC samples, the percent difference between the results from the two methods should be within ±20% of their mean.[1]

    • The precision (%CV) for the analysis of each set of QCs should be within 15.0% for chromatographic assays.[2]

    • The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration for chromatographic assays.[2]

Data Presentation

Summarizing quantitative data in structured tables is crucial for a clear comparison of the two methods.

Table 1: Comparison of Accuracy with Original IS vs. New IS

| QC Level | Nominal Conc. (ng/mL) | \multicolumn{3}{c|}{Original Internal Standard (IS-A)} | \multicolumn{3}{c|}{New Internal Standard (IS-B)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Measured Conc. (ng/mL) | Accuracy (%) | % Difference from IS-B * | Mean Measured Conc. (ng/mL) | Accuracy (%) | % Difference from IS-A * | | Low | 5.0 | 4.9 | 98.0 | -2.02 | 5.0 | 100.0 | 2.02 | | Medium | 50.0 | 51.5 | 103.0 | 2.91 | 50.0 | 100.0 | -2.91 | | High | 400.0 | 392.0 | 98.0 | -1.52 | 398.0 | 99.5 | 1.52 |

% Difference = ((Conc_A - Conc_B) / mean(Conc_A, Conc_B)) * 100

Table 2: Comparison of Precision with Original IS vs. New IS

QC LevelNominal Conc. (ng/mL)\multicolumn{2}{c}{Original Internal Standard (IS-A)}\multicolumn{2}{c}{New Internal Standard (IS-B)}
Std. Dev. Precision (%CV) Std. Dev. Precision (%CV)
Low5.00.357.10.306.0
Medium50.02.585.02.254.5
High400.015.684.013.933.5

Visualizing the Cross-Validation Workflow

A diagram illustrating the logical flow of the cross-validation process can aid in understanding the experimental design.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start Prepare QC Samples (Low, Medium, High) split Divide QC Samples into Two Sets start->split method_a Analyze Set A with Original IS (IS-A) split->method_a Set A method_b Analyze Set B with New IS (IS-B) split->method_b Set B quantify Quantify Analyte Concentration method_a->quantify method_b->quantify compare Compare Results (Accuracy, Precision, % Difference) quantify->compare acceptance Acceptance Criteria Met? (e.g., %Diff < 20%) compare->acceptance pass Methods are Comparable acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No internal_standard_function cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Signal Processing & Quantification sample_prep Sample Preparation (e.g., Extraction) instrument_analysis Instrumental Analysis (e.g., LC-MS) sample_prep->instrument_analysis analyte_signal Analyte Signal instrument_analysis->analyte_signal is_signal Internal Standard Signal instrument_analysis->is_signal prep_var Preparation Errors prep_var->sample_prep matrix_effects Matrix Effects matrix_effects->instrument_analysis instrument_drift Instrument Drift instrument_drift->instrument_analysis ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

References

A Comparative Guide to Linearity and Range Assessment: Featuring Chlorpheniramine-d6 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precision and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative assessment of Chlorpheniramine-d6 as an internal standard, focusing on the key validation parameters of linearity and range. We will explore supporting experimental data from various studies and compare its performance with alternative internal standards.

The Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknowns. The use of an IS is crucial for correcting for variability during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. An ideal internal standard, like a deuterated version of the analyte (e.g., this compound for Chlorpheniramine), co-elutes with the analyte and experiences similar matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocol for Assessing Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A typical experimental protocol for determining the linearity and range of a bioanalytical method for Chlorpheniramine using this compound as an internal standard is as follows:

  • Preparation of Stock Solutions: Prepare a primary stock solution of Chlorpheniramine and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Serially dilute the Chlorpheniramine stock solution with blank biological matrix (e.g., human plasma) to prepare a series of calibration standards at a minimum of six to eight different concentration levels.

  • Addition of Internal Standard: Spike a fixed concentration of the this compound internal standard solution into each calibration standard, quality control sample, and study sample.

  • Sample Preparation: Extract the analyte and internal standard from the biological matrix using a suitable technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific transitions for both Chlorpheniramine and this compound.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. The acceptance criteria for linearity typically include a correlation coefficient (r) of ≥ 0.99 and that the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Performance Comparison of Internal Standards

The following table summarizes the linearity and range data from various studies that have quantified Chlorpheniramine in human plasma using different internal standards. This allows for an objective comparison of the performance of methods utilizing this compound and its alternatives.

Internal StandardAnalyte (Chlorpheniramine) Linear RangeCorrelation Coefficient (r or r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
This compound 0.025 - 20 ng/mL> 0.990.025 ng/mL20 ng/mL[1]
Chlorpheniramine-d4 0 - 160 ng/mLLinear1-2 ng/mL160 ng/mL[2]
Brompheniramine 0.05 - 10 ng/mL> 0.99910.05 ng/mL10 ng/mL[3][4]
Diphenhydramine 0.1 - 50 ng/mLLinear0.1 ng/mL50 ng/mL[5]
(No Internal Standard Mentioned)0.52 - 20.8 ng/mLExcellent0.52 ng/mL20.8 ng/mL[6]

Note: The performance of a method is dependent on various factors including the sample preparation technique, and the specific LC-MS/MS instrumentation used.

Data Interpretation and Key Considerations

The data presented in the table demonstrates that methods employing a deuterated internal standard, such as this compound or -d4, can achieve excellent linearity over a wide dynamic range, with LLOQs in the low picogram per milliliter level. This high sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low.

While non-deuterated structural analogs like Brompheniramine and Diphenhydramine can also be used to develop robust and linear methods, stable isotope-labeled internal standards like this compound are generally considered the "gold standard" in quantitative bioanalysis by mass spectrometry. This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and ionization, thus providing the most accurate correction for potential variabilities.

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing linearity and the fundamental principle of using an internal standard for calibration.

experimental_workflow cluster_prep Sample Preparation cluster_calibrators Calibration Standards cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (Chlorpheniramine) cal_standards Serial Dilution in Blank Matrix stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) spike_is Spike Fixed Concentration of IS stock_is->spike_is blank_matrix Blank Matrix (e.g., Plasma) blank_matrix->cal_standards cal_standards->spike_is extraction Sample Extraction (PPT, LLE, or SPE) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_ratio Calculate Peak Area Ratio (Analyte / IS) lcms->peak_ratio cal_curve Plot Peak Area Ratio vs. Concentration peak_ratio->cal_curve regression Linear Regression Analysis cal_curve->regression

Caption: Experimental workflow for linearity and range assessment.

internal_standard_principle cluster_input Input Signals cluster_processing Calculation cluster_output Output analyte_signal Analyte Signal (Variable with Concentration) ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Signal (Constant Concentration) is_signal->ratio calibration_curve Linear Calibration Curve ratio->calibration_curve

Caption: Principle of internal standard for linear calibration.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The data presented in this guide indicates that this compound serves as an excellent internal standard for the quantification of Chlorpheniramine, enabling the development of highly sensitive, linear, and reliable LC-MS/MS methods. While other deuterated and non-deuterated alternatives can also yield acceptable performance, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality data in regulated bioanalysis. Researchers and drug development professionals should carefully consider the specific requirements of their studies when selecting an internal standard and rigorously validate the linearity and range of their analytical methods.

References

A Comprehensive Guide to Recovery and Matrix Effect Validation for Chlorpheniramine-d6 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of Chlorpheniramine-d6 as an internal standard in bioanalytical assays, with a specific focus on recovery and matrix effect. Due to the limited availability of direct comparative data in published literature for this compound, this document outlines the established experimental protocols and acceptance criteria based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Researchers can use this guide to design and execute their own validation studies and to benchmark their results against industry standards.

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) methods.[4] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[4]

Table 1: Recovery of this compound (Template)
Quality Control LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean (% Recovery)% RSD
Low QC
Medium QC
High QC

Acceptance Criteria: The precision of the recovery across the low, medium, and high QC levels, as measured by the Relative Standard Deviation (%RSD), should ideally be ≤15%.

Table 2: Matrix Effect Evaluation for this compound (Template)

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8] It is a critical parameter to evaluate to ensure that the accuracy, precision, and sensitivity of the method are not compromised.[8] The use of a stable isotope-labeled internal standard like this compound is the preferred approach to mitigate matrix effects.[8]

Biological Matrix LotAnalyte Peak Area (A)IS Peak Area (B)Analyte/IS Ratio (A/B)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Lot 1
Lot 2
Lot 3
Lot 4
Lot 5
Lot 6
Mean
% RSD

Acceptance Criteria: The coefficient of variation (%CV or %RSD) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.[4]

Experimental Protocols

The following are detailed methodologies for conducting recovery and matrix effect validation experiments for this compound.

Recovery Assessment

Objective: To determine the extraction efficiency of the analytical method for this compound from the biological matrix.

Procedure:

  • Prepare two sets of samples:

    • Set 1 (Extracted Samples): Spike blank biological matrix with this compound at three concentration levels (low, medium, and high). Process these samples through the entire extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix without the internal standard. Spike the resulting extract with this compound at the same three concentration levels as Set 1. These samples represent 100% recovery.[7]

  • Analysis: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculation: Calculate the percent recovery for each QC level using the following formula:

    % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100

Matrix Effect Assessment

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of this compound.[4]

Procedure:

  • Obtain at least six different sources (lots) of the blank biological matrix. [4]

  • Prepare three sets of samples for each matrix lot:

    • Set A (Neat Solution): Prepare a solution of this compound in the mobile phase or a reconstitution solvent at the intended working concentration.

    • Set B (Post-Extraction Spike): Extract each of the six lots of blank biological matrix. Spike the resulting extracts with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike each of the six lots of blank biological matrix with this compound at the same concentration as Set A and process through the entire extraction procedure. (This set is primarily for recovery but can be used for comparison).

  • Analysis: Analyze the samples from Set A and Set B.

  • Calculations:

    • Matrix Factor (MF): Calculate the matrix factor for this compound for each matrix lot.

      MF = (Peak area in the presence of matrix (Set B)) / (Mean peak area in neat solution (Set A))

      An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard-Normalized Matrix Factor: When assessing the matrix effect on the analyte, the internal standard-normalized matrix factor is calculated to demonstrate that the deuterated internal standard effectively compensates for the matrix effect.

      IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of this compound)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of recovery and matrix effect.

Recovery_Workflow cluster_set1 Set 1: Extracted Samples cluster_set2 Set 2: Post-Extraction Spike process_node process_node sample_node sample_node analysis_node analysis_node result_node result_node s1_start Spike Blank Matrix with IS s1_extract Perform Extraction s1_start->s1_extract analysis LC-MS/MS Analysis s1_extract->analysis s2_start Extract Blank Matrix s2_spike Spike Extract with IS s2_start->s2_spike s2_spike->analysis calculation Calculate % Recovery analysis->calculation

Caption: Workflow for Recovery Assessment of this compound.

Matrix_Effect_Workflow cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike process_node process_node sample_node sample_node analysis_node analysis_node result_node result_node sA_prep Prepare IS in Neat Solution analysis LC-MS/MS Analysis sA_prep->analysis sB_start Extract Blank Matrix (6+ lots) sB_spike Spike Extract with IS sB_start->sB_spike sB_spike->analysis calculation Calculate Matrix Factor analysis->calculation

Caption: Workflow for Matrix Effect Assessment of this compound.

References

Safety Operating Guide

Safe Disposal of Chlorpheniramine-d6: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chlorpheniramine-d6, a deuterated internal standard, is critical to ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its toxicological profile, this compound must be managed as hazardous chemical waste. This guide provides essential, step-by-step instructions for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment, such as a laboratory fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: Required when dusts are generated.

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Labeling: Designate a specific waste container for this compound. The label must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound Maleate".

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[1] Keep it separate from non-hazardous laboratory trash.

Step 2: Containerization of Waste
  • Select an Appropriate Container: Use a sturdy, chemically resistant container with a tightly sealing lid.[1] The container must be in good condition and free from leaks.

  • Solid Waste: Place any solid this compound, contaminated materials (e.g., weighing papers, pipette tips), and spill cleanup debris directly into the designated hazardous waste container.

  • Keep Container Closed: The waste container must remain closed except when waste is being added.[3]

Step 3: Arranging for Final Disposal
  • Professional Disposal Service: The primary and mandatory method for disposal is to engage a licensed professional hazardous waste disposal company.[1][4] These companies are equipped to handle and transport toxic chemical waste according to regulatory standards.

  • Approved Disposal Methods: The typical disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • Regulatory Adherence: Ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed.[1] Never dispose of this compound down the drain or in regular trash.[1][5]

Step 4: Decontamination of Empty Containers
  • Initial Rinse: The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste.[3] Pour a small amount of a suitable solvent (e.g., methanol) into the container, rinse all interior surfaces thoroughly, and decant the rinsate into your hazardous waste container.

  • Subsequent Rinses: After the initial rinsate is collected for hazardous disposal, the container can be washed normally.

  • Label Defacement: Before recycling or discarding the clean container, ensure all original chemical labels are completely removed or defaced.[6]

Hazard and Transportation Data

The following table summarizes key quantitative data for this compound, which is essential for creating waste profiles and shipping manifests.

ParameterDataCitation
GHS Hazard Classifications Acute Toxicity, Oral (Category 3)[1][5]
Acute Toxicity, Dermal (Category 3)[5]
Skin Corrosion (Category 1B)[5]
Serious Eye Damage (Category 1)[5]
STOT - Single Exposure (Category 3)[2][5]
STOT - Repeated Exposure (Category 2)[5]
Toxicity Data (LD50) Oral - Rat: 306 mg/kg (for non-deuterated Chlorpheniramine Maleate)[4]
Oral - Mouse: 130 mg/kg (for non-deuterated Chlorpheniramine Maleate)[4]
Transportation Info UN NumberUN2811
Proper Shipping NameToxic solid, organic, n.o.s. (Chlorpheniramine Maleate)
Hazard Class6.1
Packing GroupIII

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Chlorpheniramine_Disposal_Workflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound Waste (Solid, Contaminated Items, Rinsate) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled, Sealed Hazardous Waste Container B->C D Place Waste into Designated Container C->D Segregate waste E Store Container in a Secure, Designated Waste Area D->E F Is container full or pickup scheduled? E->F F->E No G Contact Licensed Hazardous Waste Disposal Service F->G Yes H Provide Waste Profile Information (SDS, Hazard Data) G->H I Waste Collected for Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Chlorpheniramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of Chlorpheniramine-d6 in a laboratory setting. This deuterated compound, while invaluable for research, presents significant health risks, including toxicity upon ingestion or skin contact, severe skin and eye damage, and potential organ damage from repeated exposure.[1] Adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is mandatory when working with this compound to prevent accidental exposure. This includes, but is not limited to, appropriate eye, hand, and body protection.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to NIOSH (US) or EN166 (EU) standards.Protects against splashes and dust, preventing severe eye damage.[1][2][3]
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes or aerosols.[4]
Hand Protection Chemical-resistant GlovesNitrile or other suitable chemically resistant gloves.Prevents skin contact, as the substance is toxic and can cause severe burns.[1][4]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[5]
Protective ClothingAs needed, based on the scale of work.Offers additional protection for extensive handling procedures.[6]
Respiratory Protection Fume Hood or Exhaust VentilationUse a laboratory fume hood or other appropriate local exhaust ventilation.Minimizes inhalation of dust or aerosols, which can be harmful.[2][7]
RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.Required if engineering controls are insufficient to maintain exposure below permissible limits.[3][4]
Operational Plan: Handling and Storage

Engineering Controls: All handling of this compound should occur within a designated area equipped with a laboratory fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[2][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[5]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid material within a fume hood to contain any dust. Avoid the formation of dust and aerosols.[2][7]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5]

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[7]

  • Ingestion: Do NOT induce vomiting.[7] Immediately call for medical help.[1]

Spills:

  • Evacuate the area and ensure adequate ventilation.[7]

  • Wear appropriate PPE, including respiratory protection.[7]

  • Contain the spill using an inert absorbent material.

  • Carefully sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][6]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Dispose of contaminated materials, including gloves, absorbent pads, and empty containers, in a designated hazardous waste container.

  • Waste Disposal: Disposal must be conducted in accordance with all official federal, state, and local regulations.[1] Do not allow the product to enter the sewage system or groundwater.[1] Engage a licensed hazardous material disposal company for final disposal.[7]

Experimental Workflow for Safe Handling of this compound

prep Preparation - Don appropriate PPE - Verify fume hood function handling Handling - Weigh and transfer in fume hood - Prepare solutions carefully prep->handling Proceed storage Storage - Tightly sealed container - Dry, well-ventilated area handling->storage Store unused material spill Spill Response - Evacuate and ventilate - Contain and clean up with proper PPE handling->spill If spill occurs exposure Exposure Response - Follow first aid procedures - Seek medical attention handling->exposure If exposure occurs waste Waste Collection - Collect all contaminated materials - Use designated hazardous waste containers handling->waste Generate waste storage->handling Retrieve for use spill->waste Collect spill debris exposure->prep Review procedures after incident disposal Disposal - Engage licensed disposal company - Follow all regulations waste->disposal Ready for pickup end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpheniramine-d6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorpheniramine-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.